Phosphocreatine (dipotassium)
Description
Historical Perspective on the Discovery and Elucidation of Phosphocreatine's Metabolic Role
Early Biochemical Identification and Isolation
The discovery of phosphocreatine (B42189) was independently reported in 1927 by two research groups. wikipedia.orgresearchgate.net Grace and Philip Eggleton at the University of Cambridge, working in the laboratory of Archibald Hill, identified a phosphate-containing compound in muscle that they named "phosphagen," noting its breakdown during contraction and resynthesis during recovery. physiology.org Simultaneously, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School made similar observations and chemically identified the compound as phosphocreatine. researchgate.netphysiology.org A critical enabler for Fiske and Subbarow's work was their development of a novel colorimetric method for the accurate determination of phosphorus in biological samples, which became a standard procedure in biochemistry for generations. ebsco.comnih.gov Their research demonstrated that a significant portion of phosphate (B84403) in muscle was not inorganic but was part of a compound containing equimolar amounts of creatine (B1669601) and phosphate that was hydrolyzed during muscle activity and restored during rest. researchgate.netnih.gov
Evolution of the Concept of High-Energy Phosphate Compounds
The discovery of phosphocreatine was a catalyst for a conceptual leap in bioenergetics. In 1927, Otto Meyerhof and his collaborators found that the hydrolysis of phosphocreatine released a substantial amount of heat, approximately 12,000-14,000 calories per mole. physiology.org This was the first identification of what would come to be known as a "high-energy phosphate bond." physiology.org This finding placed phosphocreatine, and later Adenosine (B11128) Triphosphate (ATP), into a distinct category of molecules capable of storing and releasing significant amounts of energy upon the cleavage of their phosphate groups. nobelprize.orgfrontiersin.org The term "high-energy phosphate bond" was later coined by Fritz Lipmann in 1941, who proposed that ATP was the universal energy donor in biological systems. researchgate.netresearchgate.net These discoveries shifted the scientific focus from processes like lactic acid formation to the central role of these specific phosphate compounds as the immediate energy currency of the cell. physiology.org
Table 1: Key Discoveries in Early Bioenergetics
| Year | Discovery | Key Researchers | Significance |
|---|---|---|---|
| 1927 | Independent discovery of Phosphocreatine (Phosphagen). wikipedia.orgresearchgate.netphysiology.org | G. & P. Eggleton; C. Fiske & Y. Subbarow | Identified a key energy-rich molecule in muscle. researchgate.net |
| 1929 | Independent discovery of Adenosine Triphosphate (ATP). researchgate.netfrontiersin.org | K. Lohmann; C. Fiske & Y. Subbarow | Identified the primary energy currency of the cell. nih.gov |
| 1934 | Proposal that ATP is the primary energy source for muscle contraction. physiology.org | K. Lohmann | Established the direct role of ATP in cellular work. |
| 1941 | Coined the term "high-energy phosphate bond". researchgate.net | F. Lipmann | Conceptualized how molecules like ATP and phosphocreatine store and transfer energy. researchgate.net |
Fundamental Principles of Cellular Energy Metabolism and ATP Homeostasis
To appreciate the role of phosphocreatine, one must first understand the central part that ATP plays in the cell and the mechanisms that maintain its availability.
The Central Role of Adenosine Triphosphate (ATP) as Energy Currency
Adenosine Triphosphate (ATP) is universally regarded as the primary energy currency in all living organisms. nih.govcoventry.ac.uk It is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate groups. The energy required for countless cellular processes—from muscle contraction and nerve impulse propagation to chemical synthesis—is liberated through the hydrolysis of ATP to Adenosine Diphosphate (B83284) (ADP) and inorganic phosphate (Pi). nih.govscielo.br This reaction is highly exergonic, meaning it releases a significant amount of free energy. coventry.ac.uk The cell's total amount of ATP is relatively small, meaning it must be continuously and rapidly recycled from ADP to meet the constant energy demands of life. wikipedia.org
High-Energy Phosphate Transfer Mechanisms and Bioenergetic Coupling
Cells have developed sophisticated mechanisms to rapidly regenerate ATP from ADP. The phosphocreatine system is the fastest of these mechanisms. coventry.ac.uknih.gov The process involves the direct transfer of a high-energy phosphate group from phosphocreatine to ADP, a reaction catalyzed by the enzyme creatine kinase (CK). wikipedia.orgwikipedia.org This reaction is reversible:
Phosphocreatine + ADP ↔ Creatine + ATP
During periods of low energy demand (rest), excess ATP generated by mitochondria is used to phosphorylate creatine, building up a reserve of phosphocreatine. wikipedia.org Conversely, during periods of high energy demand (e.g., the first few seconds of intense muscular effort), the reaction shifts to the right, rapidly regenerating ATP from ADP. wikipedia.org This tight coupling ensures that the concentration of ATP, the direct fuel for cellular work, is maintained at a relatively constant level, preventing energy depletion. nih.gov
Table 2: Comparison of Key Bioenergetic Molecules
| Feature | Phosphocreatine (PCr) | Adenosine Triphosphate (ATP) |
|---|---|---|
| Primary Role | High-energy phosphate reservoir; temporal and spatial energy buffer. wikipedia.orgnih.gov | Direct energy currency for cellular processes. nih.govcoventry.ac.uk |
| Relative Concentration in Resting Muscle | High (significantly higher than ATP) | Low |
| Energy Release | Hydrolysis releases energy used to regenerate ATP. wikipedia.org | Hydrolysis directly powers cellular work. scielo.br |
| Key Enzyme | Creatine Kinase (CK). wikipedia.org | ATPases. nih.gov |
Conceptual Significance of the Creatine/Phosphocreatine System in Cellular Bioenergetics
The creatine/phosphocreatine system is more than just a simple energy backup; it is a sophisticated system for both temporal and spatial energy buffering, which is critical for cellular integrity and function.
The primary function of the phosphocreatine system is to act as a temporal energy buffer . wikipedia.orgcoventry.ac.uk It provides a readily available pool of high-energy phosphates that can immediately regenerate ATP, thus buffering ATP concentrations during sudden increases in energy demand. wikipedia.org This is particularly vital in cells like muscle and brain fibers, where energy requirements can fluctuate dramatically and rapidly. wikipedia.org Without this buffer, cellular ATP levels would plummet during intense activity, leading to metabolic dysfunction and cellular damage.
Furthermore, the system functions as a spatial energy shuttle , often referred to as the "phosphocreatine shuttle" or "circuit." scielo.brwikipedia.orgmdpi.com Different isoforms of the creatine kinase enzyme are strategically located within the cell. scielo.br One isoform in the mitochondria uses newly synthesized ATP to create phosphocreatine. wikipedia.org Phosphocreatine, being a smaller molecule than ATP, then diffuses through the cytoplasm to sites of high energy consumption, such as the myofibrils in muscle. wikipedia.orgphysiology.org There, another creatine kinase isoform uses the phosphocreatine to regenerate ATP locally, right where it is needed. wikipedia.org The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the circuit. wikipedia.org This shuttle provides an efficient mechanism for transporting high-energy phosphate from the sites of production to the sites of utilization. scielo.brmdpi.com
Function as a Temporal Energy Buffer for ATP Regeneration
The primary and most well-established function of the phosphocreatine system is to act as a temporal energy buffer, ensuring the rapid regeneration of ATP during periods of high energy expenditure. coventry.ac.uknih.govresearchgate.net When cellular activity, such as intense muscle contraction, begins, the demand for ATP can increase dramatically, depleting the cell's limited supply within seconds. udel.eduresearchgate.net The phosphocreatine system provides an immediate, high-energy phosphate reservoir to re-phosphorylate adenosine diphosphate (ADP) back into ATP, thereby sustaining cellular function. wikipedia.orgresearchgate.netdrugbank.com
This buffering action is described by the creatine kinase reaction:
PCr + ADP + H⁺ ↔ ATP + Cr
During the transition from rest to exercise, the reaction shifts to the right, breaking down phosphocreatine to produce ATP. researchgate.netresearchgate.net This system is the quickest source of ATP regeneration, providing the majority of the energy for the first five to eight seconds of maximal muscular effort before other metabolic pathways, like anaerobic glycolysis, become dominant. wikipedia.orgresearchgate.net Research has shown that during the initial seconds of intense contraction, phosphocreatine levels can fall by 60% to 80%, highlighting its critical role in meeting immediate energy needs. researchgate.net
The temporal buffering capacity of phosphocreatine is crucial because it helps to maintain a high ATP/ADP ratio within the cell. biologists.com This is vital, as a drop in this ratio can inhibit the function of ATPases, the enzymes that hydrolyze ATP to power cellular work. nih.gov By keeping ATP levels stable, the phosphocreatine system ensures that processes like muscle contraction can continue uninterrupted during the onset of intense activity. coventry.ac.uk
Table 1: Key Aspects of Phosphocreatine as a Temporal Energy Buffer
| Feature | Description | Research Finding |
| Reaction Speed | Provides the most rapid means of ATP regeneration. nih.govresearchgate.net | Sustains maximal muscle effort for the initial 5-8 seconds. wikipedia.orgresearchgate.net |
| Buffering Capacity | Maintains cellular ATP/ADP ratio at the onset of high energy demand. biologists.com | Prevents the inhibition of ATPases, allowing biological processes to continue. nih.gov |
| Depletion Rate | PCr stores are utilized rapidly during high-intensity exercise. | A 60% to 80% decrease in PCr levels is observed in the first few seconds of intense muscle contraction. researchgate.net |
Role as a Spatial Energy Shuttle for Intracellular Energy Transport
Beyond its role as a short-term energy reserve, phosphocreatine functions as a spatial energy shuttle, facilitating the transport of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP consumption (e.g., myofibrils, ion pumps). nih.govwikipedia.org This concept, often termed the "phosphocreatine circuit" or "shuttle," addresses the challenge of efficiently moving energy across the crowded intracellular environment. coventry.ac.uknih.gov
The shuttle mechanism relies on the strategic placement of different creatine kinase (CK) isoforms:
Mitochondrial Creatine Kinase (Mi-CK): Located in the mitochondrial intermembrane space, Mi-CK uses newly synthesized ATP from oxidative phosphorylation to convert creatine (Cr) into phosphocreatine (PCr). nih.govwikipedia.org
Cytosolic Creatine Kinase: These isoforms are functionally coupled to ATP-consuming enzymes, such as myosin ATPase in muscle fibers and Ca²⁺-ATPase in the sarcoplasmic reticulum. nih.gov Here, they catalyze the reverse reaction, using PCr to regenerate ATP locally where it is needed most. nih.govwikipedia.org
The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the circuit. wikipedia.org This system is advantageous because phosphocreatine and creatine are smaller and diffuse more readily through the cytosol than the larger adenine nucleotides (ATP and ADP). nih.gov A study using ³¹P-NMR on bullfrog muscle demonstrated that the diffusion coefficient of phosphocreatine was 1.4 times larger than that of ATP, underscoring its efficiency as an energy transport molecule. nih.gov This spatial buffering ensures that energy is delivered efficiently from production sites to consumption sites, maintaining cellular energy homeostasis in tissues with complex architecture and high energy turnover. nih.govnih.gov
Table 2: Diffusion Coefficients and Calculated Diffusion Lengths in Muscle
| Molecule | Diffusion Coefficient (in muscle) | Mean Diffusion Length |
| Phosphocreatine (PCr) | 1.4x that of ATP nih.gov | Not explicitly stated, but implied to be greater than ATP. |
| ATP | Lower than PCr nih.gov | 22 µm nih.gov |
| ADP (free) | Assumed same as ATP nih.gov | 1.8 µm nih.gov |
Data derived from ³¹P-NMR studies in resting bullfrog biceps muscle. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8K2N3O5P |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |
Origin of Product |
United States |
Molecular and Enzymatic Foundations of Phosphocreatine Metabolism
Biosynthesis and Interconversion Pathways of Creatine (B1669601) and Phosphocreatine (B42189)
The synthesis and phosphorylation of creatine are fundamental processes for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands. drinkharlo.com These pathways involve a series of enzymatic reactions that begin with amino acid precursors and culminate in the production of phosphocreatine, a high-energy phosphate (B84403) reservoir.
Precursors and Enzymatic Steps of Creatine Synthesis (Arginine:Glycine Amidinotransferase, Guanidinoacetate N-Methyltransferase)
The endogenous synthesis of creatine is a two-step process that primarily involves the kidneys and the liver. nih.govreactome.org It begins with the amino acids arginine and glycine. cambridge.orgbiosynsis.com
Step 1: Formation of Guanidinoacetate (GAA) . The first and rate-limiting step occurs mainly in the kidneys. nih.govresearchgate.net The enzyme Arginine:Glycine Amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine. frontiersin.orgnih.gov This reaction produces guanidinoacetate (GAA) and ornithine. researchgate.netresearchgate.net The resulting GAA is then transported through the bloodstream to the liver. wikipedia.org
Step 2: Methylation of GAA to form Creatine . In the liver, the second step is catalyzed by the enzyme Guanidinoacetate N-Methyltransferase (GAMT). cambridge.orgfrontiersin.org GAMT facilitates the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to GAA. nih.govnih.gov This methylation process yields creatine and S-adenosylhomocysteine (SAH). nih.gov
Following its synthesis in the liver, creatine is released into the circulation and taken up by tissues with high energy requirements, such as skeletal muscle, the brain, and the heart. reactome.orgwikipedia.org
| Enzyme | Precursors | Product | Primary Location |
| Arginine:Glycine Amidinotransferase (AGAT) | Arginine, Glycine | Guanidinoacetate (GAA), Ornithine | Kidney |
| Guanidinoacetate N-Methyltransferase (GAMT) | Guanidinoacetate (GAA), S-adenosylmethionine (SAM) | Creatine, S-adenosylhomocysteine (SAH) | Liver |
Creatine Kinase (CK)-Catalyzed Phosphorylation of Creatine
Once inside the target cells, creatine is phosphorylated to form phosphocreatine (PCr). wikipedia.org This reversible reaction is catalyzed by the enzyme Creatine Kinase (CK), also known as Creatine Phosphokinase (CPK). wikipedia.orgnih.gov
The reaction involves the transfer of a phosphoryl group from adenosine (B11128) triphosphate (ATP) to creatine, producing phosphocreatine and adenosine diphosphate (B83284) (ADP). drinkharlo.comnih.gov This process allows the cell to store energy in the form of phosphocreatine. researchgate.net In tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle, PCr serves as a rapidly available reserve of high-energy phosphates. wikipedia.orgresearchgate.net During periods of intense activity, CK can rapidly reverse the reaction, transferring the phosphate group from PCr back to ADP to regenerate ATP, thus providing an immediate energy source. drinkharlo.comwikipedia.org This dynamic system acts as a crucial temporal and spatial energy buffer. wikipedia.org
Comprehensive Enzymology of Creatine Kinase (CK)
Creatine Kinase (CK) is a pivotal enzyme in cellular energy metabolism, found in all vertebrates. redalyc.org It catalyzes the reversible phosphorylation of creatine by ATP. researchgate.netredalyc.org The existence of distinct CK isoforms in different subcellular compartments allows for an efficient energy distribution system, known as the phosphocreatine shuttle, which links sites of ATP production (mitochondria) with sites of ATP consumption. wikipedia.orgredalyc.org
Creatine Kinase Isoforms: Molecular Structure, Subcellular Localization, and Functional Specialization
There are two main categories of CK isoforms, categorized by their subcellular location: cytosolic and mitochondrial. These isoforms differ in their molecular structure and specific functional roles within the cell.
The cytosolic CK enzymes are dimeric, meaning they consist of two polypeptide subunits. nih.gov These subunits can be one of two types: 'M' for muscle or 'B' for brain. nih.gov The combination of these subunits results in three different cytosolic isoenzymes:
CK-MM (Muscle type): This isoform is the predominant form in skeletal muscle, comprising about 98% of the total CK in this tissue. wikipedia.orgnih.gov
CK-BB (Brain type): This isoform is primarily found in the brain and smooth muscle tissues. wikipedia.orgnih.gov
CK-MB (Hybrid type): This isoform is most abundant in the myocardium (heart muscle), where it accounts for 25-30% of the total CK activity, with CK-MM making up the rest. wikipedia.org
The genes for the M and B subunits are located on different chromosomes, specifically 19q13 and 14q32, respectively. wikipedia.orgnih.gov Cytosolic CK isoforms are strategically located at sites of high energy consumption, where they regenerate ATP from ADP using the phosphocreatine supplied by the mitochondrial isoforms. wikipedia.orgnih.gov
| Isoform | Subunits | Primary Tissue Distribution | Subcellular Location |
| CK-MM | M and M | Skeletal Muscle | Cytosol |
| CK-BB | B and B | Brain, Smooth Muscle | Cytosol |
| CK-MB | M and B | Cardiac Muscle | Cytosol |
In contrast to the dimeric cytosolic forms, mitochondrial Creatine Kinase (MtCK) isoforms exist as octameric structures, composed of four dimers. wikipedia.orgnih.gov They are located in the mitochondrial intermembrane space, the compartment between the inner and outer mitochondrial membranes. wikipedia.org This positioning is critical for their function.
There are two main types of mitochondrial CK:
Sarcomeric MtCK (sMtCK): Found in cardiac and skeletal muscle. nih.gov
Ubiquitous MtCK (uMtCK): Present in various other tissues, including the brain and smooth muscle. wikipedia.orgnih.gov
Mitochondrial CK is directly involved in the formation of phosphocreatine from creatine and newly synthesized ATP generated via oxidative phosphorylation in the mitochondria. wikipedia.orgnih.gov This newly formed phosphocreatine is then shuttled out of the mitochondria to the cytosol, where it provides the phosphate group for cytosolic CK to regenerate ATP at sites of utilization. This entire process is known as the PCr/Cr shuttle or circuit, which acts as an efficient energy transport system. wikipedia.org
Oligomeric States and Dynamic Transitions of CK Enzymes
Creatine Kinase (CK) isoenzymes exhibit distinct quaternary structures, or oligomeric states, which are crucial for their stability, localization, and function within the cell. The cytosolic forms of CK, which include the muscle-type (MM-CK), brain-type (BB-CK), and the hybrid form (MB-CK), exist as dimeric molecules. acs.orgwikipedia.orgnih.gov These banana-shaped symmetric dimers are formed by the association of two subunits, each containing a catalytic active site. wikipedia.orgnih.gov The cohesion of this dimeric structure is critical for the enzyme's stability; for instance, the amino acid tryptophan 210 has been identified as important for maintaining the dimer integrity in rabbit muscle CK. nih.gov
In contrast, mitochondrial CK (mtCK) isoenzymes, both the sarcomeric (s-mtCK) and ubiquitous (u-mtCK) forms, assemble into more complex octameric structures. wikipedia.orgnih.govnih.gov These octamers are essentially dimers of dimers, consisting of four CK dimers arranged with four-fold symmetry. youtube.com This octameric state is believed to play a role in the enzyme's interaction with mitochondrial membranes and in forming a channel for substrates and products. nih.govyoutube.com However, the octamers can dissociate into their constituent dimers. researchgate.net
The quaternary structure of CK is not static and can undergo dynamic transitions influenced by various physicochemical factors. Studies have shown that the oligomeric state of muscle CK can be affected by pH, the concentration of the protein itself, and the ionic strength of the solution. nih.gov Under specific conditions, such as high protein dilution or a pH between 5.0 and 6.0, the typical dimer can dissociate into monomers. nih.gov Conversely, at a pH of 9.0 and high protein concentrations, the formation of tetramers has been observed. nih.gov These transitions are physiologically relevant, as the monomeric form has been reported to exhibit higher enzymatic activity than the dimer, suggesting that dissociation could be a mechanism for activating CK in muscles. nih.gov
| CK Isoenzyme Type | Primary Oligomeric State | Other Possible States | Key Structural Features | Reference |
|---|---|---|---|---|
| Cytosolic (MM, BB, MB) | Dimer | Monomer, Tetramer | Banana-shaped symmetric structure; one active site per subunit. | wikipedia.orgnih.govnih.gov |
| Mitochondrial (s-mtCK, u-mtCK) | Octamer | Dimer | Composed of four dimers; forms a central channel. | wikipedia.orgnih.govnih.govyoutube.com |
Kinetic Mechanisms of Creatine Kinase Reactions
The reaction catalyzed by Creatine Kinase is a reversible transfer of a phosphoryl group between ATP and creatine to produce phosphocreatine and ADP. wikipedia.orgnih.govredalyc.org The kinetic mechanism of this reaction has been extensively studied and is understood to proceed via an in-line transfer of the γ-phosphoryl group from ATP to the nitrogen atom of creatine. researchgate.net The mechanism can be described as either random or ordered bimolecular, with the specific pathway being dependent on the pH. researchgate.net
Investigations into the enzyme's transition state have been facilitated by the use of transition-state analogue complexes (TSACs). These are stable, inactive quaternary complexes formed by the enzyme, MgADP, creatine, and a planar anion like nitrate, which mimics the transferable phosphate group during the reaction. nih.govacs.orgwisc.edu The formation of this complex has been crucial for confirming mechanistic predictions and for X-ray crystallographic studies that have provided detailed snapshots of the active site during catalysis. researchgate.netacs.org
Steady-State and Pre-Steady-State Kinetic Analyses
The kinetics of the CK reaction are analyzed using two primary approaches: steady-state and pre-steady-state analysis. Steady-state kinetics, which operates under the assumption that the concentration of the enzyme-substrate complex remains constant over time, is described by the Michaelis-Menten equation. nih.govmit.edu This method is used to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Commercial assays for total CK activity typically utilize the reverse reaction (phosphocreatine to ATP), as it proceeds approximately six times faster than the forward reaction. nih.gov
Pre-steady-state kinetic analysis examines the initial phase of the reaction, typically within milliseconds, before the steady state is established. mit.eduunacademy.com This technique allows for the measurement of individual rate constants for steps such as substrate binding and product release. mit.edu It often requires higher enzyme concentrations to monitor the first turnover of the reaction. mit.edu By studying this "burst" phase, researchers can gain a more detailed understanding of the catalytic mechanism that cannot be obtained from steady-state analysis alone. mit.eduunacademy.com
Substrate Binding Dynamics and Catalytic Turnover Rates
The binding of substrates to Creatine Kinase induces significant conformational changes within the enzyme. nih.gov Time-resolved fluorescence spectroscopy has revealed that the enzyme exists in at least three different conformations: a free form, an ATP-bound form, and a form bound to both ATP and creatine. nih.gov A critical aspect of this dynamic is the movement of two flexible loops (residues 60-70 and 323-332). nih.govresearchgate.net Upon the formation of the transition state, these loops close over the active site, effectively shielding it from the solvent. This movement is crucial for the precise alignment of substrates necessary for the phosphoryl transfer to occur. researchgate.net
The catalytic turnover rate, or kcat, represents the number of substrate molecules converted to product per enzyme active site per unit of time. wikipedia.org This parameter is a measure of the enzyme's catalytic efficiency. The activation energy for the CK reaction has been shown to increase in the order of MM, MB, to BB isoenzymes, suggesting that the BB isoenzyme requires a higher concentration or a greater molecular collision factor to achieve the same substrate turnover as the other forms. d-nb.info In vivo measurements using phosphorus magnetization transfer techniques have enabled the mapping of CK reaction rate constants and metabolic fluxes within skeletal muscle, providing insights into the heterogeneous patterns of muscle metabolism. nih.gov
Regulatory Mechanisms Governing Creatine Kinase Activity and Expression
The activity of Creatine Kinase is tightly regulated within the cell to meet fluctuating energy demands. This control is exerted through various mechanisms, including allosteric regulation, feedback inhibition, and post-translational modifications.
Allosteric Regulation and Feedback Inhibition
Evidence suggests that muscle creatine kinase is an allosteric enzyme, meaning its activity can be modulated by the binding of effector molecules at sites other than the active site. nih.gov The relationship between the reaction rate and the concentrations of substrates like Mg-ATP and creatine does not follow standard Michaelis-Menten kinetics, indicating cooperative binding and allosteric regulation. nih.gov For example, the dependence of the reaction velocity on creatine concentration is described by a non-hyperbolic curve. nih.gov
Feedback inhibition is another crucial regulatory mechanism. The products of the CK reaction, particularly ADP, can inhibit the enzyme's activity. The accumulation of ADP signals a high rate of ATP consumption, which is a key factor in the regulation of oxidative phosphorylation. nih.gov Furthermore, the formation of the stable, inactive quaternary transition-state analogue complex with planar anions represents a form of potent inhibition. wisc.edu Certain compounds, such as 2,4-Dinitrofluorobenzene and Iodoacetamide (B48618), can also inhibit CK activity by modifying crucial cysteine residues. scbt.com
Post-Translational Modifications (e.g., Phosphorylation)
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function. wikipedia.org Phosphorylation is a key PTM that regulates CK activity. Muscle CK (M-CK) is a target for Protein Kinase C (PKC), which phosphorylates it at serine 128. nih.gov This modification has a differential effect on the two directions of the CK reaction. Dephosphorylation of M-CK was found to decrease the rate of the forward reaction (ATP consumption to form phosphocreatine) while increasing the rate of the reverse reaction (ATP regeneration from phosphocreatine). nih.gov This suggests that phosphorylation acts as a switch to modulate the primary direction of the CK shuttle.
Transcriptional and Translational Control of CK Isoform Expression
The expression of creatine kinase (CK) isoenzymes is a highly regulated process, varying by tissue type and developmental stage, and is controlled at both the transcriptional and post-transcriptional levels. ahajournals.org The primary cytosolic isoforms are the muscle-type (M-CK) and the brain-type (B-CK), which can form homodimers (MM-CK and BB-CK) and heterodimers (MB-CK). nih.gov Additionally, two mitochondrial isoforms exist: the sarcomeric (sMtCK) and the ubiquitous (uMtCK). nih.gov
Transcriptional Control:
The tissue-specific expression of CK isoforms is largely governed by the interaction of various transcription factors with regulatory elements in the CK genes. nih.gov The expression of M-CK, for instance, is under the control of myogenic transcription factors, such as MyoD, which orchestrates the upregulation of several muscle-specific proteins. redalyc.org Research has identified specific enhancer regions in the M-CK gene that are crucial for its high-level expression in skeletal muscle. researchgate.net Interestingly, the regulatory elements governing M-CK expression can differ between skeletal and cardiac muscle, highlighting the fine-tuned nature of this transcriptional control. researchgate.net
During embryonic development, the expression of CK isoforms follows a distinct pattern. In the early stages of skeletal muscle formation in mice, the B-CK isoform is the first to be expressed. biologists.com The M-CK isoform is expressed later, coinciding with the fusion of myocytes to form multinucleated myotubes. biologists.com This developmental switch is a well-defined example of the intricate transcriptional programming that dictates cellular energy metabolism.
Translational and Post-Translational Control:
While transcriptional control is a major determinant of CK isoform expression, post-transcriptional and translational mechanisms also play a role. Evidence suggests that the brain isoform of creatine kinase (CK-BB) is a phosphoprotein, indicating that its activity and stability may be modulated by phosphorylation. nih.gov This post-translational modification can influence the isoelectric point of the protein. nih.gov Although detailed mechanisms of translational control for all CK isoforms are not fully elucidated, the existence of such modifications points to an additional layer of regulation that fine-tunes the functional capacity of the creatine kinase system.
Degradation Pathways of Phosphocreatine
Phosphocreatine is not a terminally stable molecule and undergoes degradation through distinct pathways, leading to the formation of creatinine (B1669602), which is subsequently excreted from the body.
Enzymatic Dephosphorylation and Irreversible Cyclization to Creatinine
The primary enzymatic reaction involving phosphocreatine is the reversible transfer of its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), a reaction catalyzed by creatine kinase. nih.gov This process is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands. redalyc.org
While creatine kinase mediates the dephosphorylation of phosphocreatine to creatine, the subsequent conversion of creatine to creatinine is largely considered a non-enzymatic process. youtube.com Although the term "degradation" might imply a direct enzymatic pathway from phosphocreatine to creatinine, the predominant understanding is that creatine kinase's role is in the reversible energy transfer, not in a direct, irreversible catabolic pathway to creatinine. Creatine and phosphocreatine are in a near-equilibrium state, and it is from this pool that creatinine is spontaneously and irreversibly formed. nih.gov
Non-Enzymatic Hydrolysis Under Physiological Conditions
Under normal physiological conditions, phosphocreatine undergoes spontaneous, non-enzymatic hydrolysis and cyclization to form creatinine and inorganic phosphate. reactome.org This process is a continuous and irreversible reaction. nih.gov The rate of this conversion is dependent on both pH and temperature. researchgate.net
Research has shown that at a physiological pH of 7.4 and a temperature of 38°C, a related compound, phosphocreatinine, spontaneously converts to both phosphocreatine and creatinine. nih.gov The first-order rate constants for these reactions are 0.046 h⁻¹ for the formation of phosphocreatine and 0.048 h⁻¹ for the formation of creatinine and inorganic phosphate. nih.gov The relative proportion of these products is significantly influenced by pH; at a pH above 7.4, the formation of phosphocreatine is favored, whereas at a pH below 7.4, the production of creatinine is the major outcome. nih.gov This suggests that the dianionic form of the molecule is more prone to yielding phosphocreatine, while the monoanionic form is converted to creatinine. nih.gov
This non-enzymatic degradation accounts for the daily turnover of the body's creatine pool, with approximately 1-2% of the total creatine and phosphocreatine being converted to creatinine and excreted in the urine each day. wikipedia.org The steady rate of this non-enzymatic conversion is the reason why urinary creatinine levels are often used as an indicator of muscle mass. reactome.org
Cellular and Subcellular Dynamics of Phosphocreatine Mediated Energy Homeostasis
The Creatine (B1669601) Kinase Energy Shuttle Concept and its Mechanistic Implications
The creatine kinase (CK) energy shuttle, or phosphocreatine (B42189) circuit, is a fundamental concept explaining how cells efficiently manage the transport of high-energy phosphates from sites of production to sites of utilization. nih.govredalyc.org This shuttle overcomes the limitations of ATP and adenosine (B11128) diphosphate (B83284) (ADP) diffusion, which are relatively slow and can be impeded within the crowded cellular environment. nih.gov Instead, the smaller and more mobile molecules, phosphocreatine and creatine, act as carriers of high-energy phosphate (B84403) groups. nih.gov
The CK system creates a functional link between cellular locations of ATP synthesis and ATP consumption. nih.govpublicationslist.org Different isoforms of creatine kinase are strategically localized within the cell to facilitate this coupling. nih.govcoventry.ac.uk For instance, mitochondrial creatine kinase (Mi-CK) is situated in the mitochondrial intermembrane space, in close proximity to ATP production through oxidative phosphorylation. redalyc.orgresearchgate.net Conversely, cytosolic CK isoforms, such as muscle-type CK (MM-CK) and brain-type CK (BB-CK), are associated with sites of high ATP demand, including the myofibrils for muscle contraction, and ion pumps like the Na+/K+-ATPase and Ca2+-ATPase in the sarcoplasmic reticulum. publicationslist.orgplos.org This spatial arrangement ensures that ATP is rapidly regenerated at the precise locations where it is being hydrolyzed, a process referred to as in situ ATP regeneration. plos.orgresearchgate.net This direct channeling of energy prevents the buildup of ADP, which can inhibit ATPase activity. tennessee.edu
The transport of high-energy phosphates via the CK shuttle is a process of facilitated diffusion. plos.orgjohnshopkins.edu Phosphocreatine, synthesized in the mitochondria, diffuses through the cytosol to the sites of ATP utilization. wikipedia.orgnih.gov There, the phosphoryl group is transferred to ADP to regenerate ATP, releasing free creatine. wikipedia.org This creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle circuit. wikipedia.orgnih.gov The diffusion of these smaller molecules, PCr and Cr, is significantly more efficient than that of the larger and more charged adenine (B156593) nucleotides (ATP and ADP). nih.gov This efficient transport system is crucial for maintaining a high capacity for cellular work, especially during periods of intense metabolic activity. nih.gov
Table 1: Comparison of Diffusion Characteristics
| Metabolite | Relative Size | Diffusion in Cytosol | Role in Energy Shuttle |
|---|---|---|---|
| ATP/ADP | Larger, more charged | Slower, potentially restricted nih.gov | Primary energy currency |
Mitochondrial creatine kinase (Mi-CK) is a key enzyme in the energy shuttle, acting as a gatekeeper for the export of high-energy phosphates from the mitochondria. researchgate.nettennessee.edu Mi-CK is functionally coupled to the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane, which transports newly synthesized ATP from the mitochondrial matrix to the intermembrane space. nih.govnih.gov Here, Mi-CK utilizes this ATP to phosphorylate creatine, producing phosphocreatine and ADP. researchgate.nettennessee.edu The newly generated PCr is then exported into the cytosol through the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane. nih.govnih.gov The ADP produced by the Mi-CK reaction is immediately available for re-import into the matrix by ANT, stimulating further oxidative phosphorylation. researchgate.net This tight coupling ensures a highly efficient conversion of mitochondrial ATP into a more mobile energy carrier, PCr, effectively channeling the energy out of the mitochondria. nih.gov
Regulation of Cellular Energy Charge and Adenylate Ratios by the Phosphocreatine System
The phosphocreatine system is a primary regulator of the cellular energy state, ensuring the stability of adenine nucleotide ratios, which is critical for cellular function and viability. nih.govplos.org It acts as a temporal energy buffer, rapidly replenishing ATP during sudden increases in energy demand. wikipedia.orgcoventry.ac.uk
The creatine kinase system does not operate in isolation; it interacts dynamically with other energy-regulating pathways, such as the adenylate kinase (AK) and glycolytic systems. researchgate.netnih.gov Adenylate kinase catalyzes the reversible reaction 2 ADP ↔ ATP + AMP, providing another mechanism for ATP regeneration and for sensing the cellular energy status through changes in AMP levels. nih.gov There is evidence of a close interaction between the CK and AK systems in energy production and utilization. nih.govahajournals.org For instance, both CK and AK activities are linked to the control of cell migration and can be partly interchangeable in supplying ATP to fuel-demanding processes. plos.org Furthermore, the phosphocreatine circuit can influence glycolysis. The net release of inorganic phosphate during the combined ATPase and CK reactions can be a rate-limiting factor for glycogenolysis and glycolysis. publicationslist.org
A crucial function of the phosphocreatine system is to maintain a high ATP/ADP ratio in the cytosol, which is essential for the thermodynamic efficiency of ATP-dependent reactions. nih.govresearchgate.net By rapidly re-phosphorylating ADP to ATP, the CK system prevents a significant drop in the ATP/ADP ratio, even during intense muscle contraction. nih.govahajournals.org This buffering capacity is substantial, as the cellular concentration of phosphocreatine is typically three to four times higher than that of ATP. tennessee.edu Consequently, the large reservoir of PCr can be readily utilized to stabilize ATP levels at the expense of its own concentration. nih.gov In resting muscle cells, a high ATP/ADP ratio, often around 100:1, is necessary to maintain a high phosphocreatine to creatine ratio, which can be in the order of 20:1. brainly.com This ensures a large, immediately available pool of high-energy phosphates to meet sudden energy demands. wikipedia.orgyoutube.com
Table 2: Typical Adenine Nucleotide and Creatine Ratios in Resting Muscle
| Ratio | Typical Value | Significance |
|---|---|---|
| ATP/ADP | ~100:1 brainly.com | High thermodynamic efficiency for ATPases nih.govresearchgate.net |
Intracellular Compartmentalization and Microenvironment Effects
The efficiency of the phosphocreatine shuttle is not solely dependent on the biochemical properties of the creatine kinase reaction but is intricately linked to the precise subcellular localization of its components and the physical nature of the cytoplasm.
Association of Creatine Kinase Isoforms with Subcellular Structures (e.g., Myofibrils, Sarcoplasmic Reticulum)
Creatine kinase exists in various isoforms, each with specific subcellular localizations that are critical for its function in energy transduction. The two main types of CK isoforms are the cytosolic and mitochondrial forms. nih.gov
The cytosolic isoforms include the muscle-type (MM-CK), brain-type (BB-CK), and the heterodimeric MB-CK. nih.gov In muscle cells, a significant fraction of MM-CK is not freely soluble in the cytoplasm but is instead strategically bound to structures with high ATP consumption. A key location for MM-CK is the M-line of the myofibrils, the contractile machinery of the muscle cell. nih.gov This colocalization ensures the rapid re-phosphorylation of ADP generated by myosin ATPase during muscle contraction, thereby maintaining a high local ATP/ADP ratio essential for sustained muscle function. Another critical site of MM-CK association is the sarcoplasmic reticulum (SR), where it is functionally coupled to the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. nih.gov These pumps are responsible for sequestering calcium ions back into the SR to facilitate muscle relaxation, a process that is highly energy-dependent. The close proximity of MM-CK provides the necessary ATP for efficient calcium reuptake. nih.gov
Mitochondrial creatine kinase (MtCK) is located in the mitochondrial intermembrane space, where it is functionally coupled to the adenine nucleotide translocase (ANT). nih.gov This strategic positioning allows MtCK to utilize newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing phosphocreatine. The PCr is then shuttled out of the mitochondria to the sites of ATP utilization. nih.gov
The specific subcellular localization of these CK isoforms creates microcompartments where the local concentrations of substrates and products can differ significantly from the bulk cytoplasm, allowing for efficient and targeted energy delivery. nih.gov
| Creatine Kinase Isoform | Primary Subcellular Localization | Associated Function |
| MM-CK | Myofibrillar M-line | ATP regeneration for muscle contraction (Myosin ATPase) |
| Sarcoplasmic Reticulum | ATP supply for Ca²⁺ reuptake (SERCA pumps) | |
| BB-CK | Brain, smooth muscle | General cytosolic energy buffering |
| MB-CK | Cardiac muscle | Cytosolic energy buffering in the heart |
| MtCK | Mitochondrial intermembrane space | Phosphocreatine synthesis from mitochondrial ATP |
Implications of Macromolecular Crowding and Restricted Diffusion
Macromolecular crowding reduces the available volume for diffusion and creates an obstructed path, which can significantly slow down the movement of molecules compared to their diffusion in dilute solutions. capes.gov.br This restricted diffusion is a key factor in cellular metabolism. Studies using phosphorus magnetic resonance spectroscopy (³¹P-MRS) have shown that the diffusion of phosphocreatine in muscle cells is not only restricted but also anisotropic, meaning it is faster along the longitudinal axis of the muscle fiber than in the transverse direction. capes.gov.brresearchgate.net
The apparent diffusion coefficient (ADC) of phosphocreatine in human calf muscle has been measured to be in the range of 0.24 to 0.69 x 10⁻³ mm²/s. researchgate.netusgs.gov This is considerably lower than its diffusion coefficient in free water, highlighting the impact of the crowded intracellular environment.
| Metabolite | Apparent Diffusion Coefficient (ADC) in Human Calf Muscle (x 10⁻³ mm²/s) |
| Phosphocreatine (PCr) | 0.24 ± 0.02 usgs.gov |
| Adenosine Triphosphate (ATP) | 0.15 ± 0.04 usgs.gov |
| Inorganic Phosphate (Pi) | 0.43 ± 0.14 usgs.gov |
Despite the restricted diffusion, the phosphocreatine system is still highly effective for energy transport. The average distance a phosphocreatine molecule can diffuse during its half-life in the creatine kinase reaction is estimated to be around 61-66 µm. capes.gov.brusgs.gov This distance is significantly greater than the typical distance between mitochondria (energy production sites) and myofibrils (energy consumption sites), which is on the order of a few micrometers. capes.gov.br This suggests that even with restricted diffusion, phosphocreatine can efficiently shuttle high-energy phosphates across the cell.
Flux Dynamics of High-Energy Phosphates
The rate at which high-energy phosphates are transferred through the creatine kinase system, known as metabolic flux, is a critical parameter for understanding cellular bioenergetics. Various techniques have been developed to measure these flux rates in vivo, providing valuable insights into the control and regulation of this vital energy pathway.
Measurement of Phosphocreatine Flux Rates using Isotopic Tracers (e.g., ¹⁸O transfer method)
Isotopic tracers are powerful tools for measuring metabolic flux rates non-invasively. In the context of the phosphocreatine system, stable isotopes like ¹⁸O can be used to track the transfer of phosphate groups. The ¹⁸O transfer method involves introducing water labeled with the ¹⁸O isotope (H₂¹⁸O) into the system. researchgate.net
The principle of this method relies on the fact that during the reversible reaction catalyzed by creatine kinase, a phosphate group is transferred from ATP to creatine to form phosphocreatine. If this reaction occurs in the presence of H₂¹⁸O, there is a possibility for an ¹⁸O atom from the water to be incorporated into the phosphate group of phosphocreatine during the enzymatic process. By measuring the rate of ¹⁸O incorporation into the phosphocreatine pool using techniques like mass spectrometry, it is possible to quantify the unidirectional flux through the creatine kinase reaction. nih.gov
This method, along with other isotopic labeling techniques using isotopes such as ¹⁵N and ¹⁴C, allows for the detailed investigation of the kinetics of the creatine kinase reaction in vitro and in vivo. nih.gov These studies have been instrumental in confirming that the flux through the creatine kinase reaction is in near-equilibrium in resting muscle. nih.gov
Analysis of Metabolic Control Points within the CK System
The analysis of metabolic control points is crucial for understanding how the creatine kinase system adapts to changes in energy demand and how it might be dysregulated in various pathological conditions.
| Enzyme/Process | Estimated Flux Control Coefficient (Illustrative) |
| Mitochondrial Creatine Kinase (MtCK) | 0.3 - 0.6 |
| Myofibrillar Creatine Kinase (MM-CK) | 0.2 - 0.4 |
| ATP Synthase (Mitochondria) | 0.1 - 0.3 |
| Myosin ATPase (Myofibrils) | 0.4 - 0.7 |
Note: The values in this table are illustrative and can vary significantly depending on the specific model, tissue type, and metabolic conditions.
Sophisticated Analytical Techniques for Phosphocreatine Quantification and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo and In Vitro Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the in vivo and in vitro analysis of phosphocreatine (B42189) and associated compounds. Its ability to probe the chemical environment of specific atomic nuclei allows for the direct detection and quantification of metabolites within intact tissues and biological samples.
Phosphorus-31 NMR (³¹P-NMR) spectroscopy is a primary technique for the direct, non-invasive measurement of high-energy phosphate (B84403) compounds in living tissues. frontiersin.orgamegroups.org This method allows for the simultaneous detection and quantification of phosphocreatine (PCr), adenosine (B11128) triphosphate (ATP), and inorganic phosphate (Pi). frontiersin.orgcolostate.edu The high natural abundance of the ³¹P nucleus facilitates greater signal acquisition, making it a sensitive method for monitoring cellular energy status. frontiersin.org
In a typical ³¹P-NMR spectrum of muscle tissue, distinct peaks corresponding to PCr, the three phosphate groups of ATP (α, β, and γ), and Pi are clearly resolved. colostate.edumdpi.com The relative areas of these peaks can be used to determine the concentrations of these metabolites. colostate.edu However, absolute quantification often requires calibration with chemical analysis of the same tissue. colostate.edu The maximum sensitivity for ³¹P in living tissue is approximately 0.2 mM, which necessitates signal averaging over several minutes to obtain spectra with a useful signal-to-noise ratio. colostate.edu
Table 1: Representative ³¹P-NMR Data on Phosphocreatine and Related Metabolites in Resting Human Skeletal Muscle
| Metabolite | Concentration (mmol/l) |
| Phosphocreatine (PCr) | 28.6 +/- 2.7 |
| Inorganic Phosphate (Pi) | 4.3 +/- 1.4 |
| Cytosolic pH | 7.04 +/- 0.02 |
Data adapted from a study on healthy male volunteers. nih.gov
Proton NMR (¹H-NMR) spectroscopy is a valuable tool for the analysis of metabolites related to phosphocreatine, namely creatine (B1669601) and its breakdown product, creatinine (B1669602). oup.com This technique can be used for the direct analysis of these compounds in biological fluids like urine without extensive sample pretreatment. oup.com
In ¹H-NMR spectra, creatine is characterized by two distinct singlet peaks, one at approximately 3.03 ppm (methyl group) and another at 3.92 ppm (methylene group). oup.com Creatinine also presents two singlets, with its methyl group peak overlapping with that of creatine at 3.03 ppm and a separate methylene group peak at around 4.17 ppm. oup.com While the methyl signals of creatine and creatinine are not well-separated, the chemical shifts of creatinine signals are slightly pH-dependent, whereas those of creatine are not, which can aid in their differentiation. oup.com
Recent advancements using high-resolution magic angle spinning (HR-MAS) ¹H-NMR have enabled the resolution of distinct signals for creatine and phosphocreatine in isolated human skeletal muscle samples. nih.gov This allows for a more detailed investigation of creatine kinase activity and the compartmentalization of these key energy metabolites. nih.gov
Table 2: Characteristic ¹H-NMR Chemical Shifts for Creatine and Creatinine
| Compound | Functional Group | Chemical Shift (ppm) |
| Creatine | Methyl (-CH₃) | 3.03 |
| Methylene (-CH₂) | 3.92 | |
| Creatinine | Methyl (-CH₃) | 3.03 |
| Methylene (-CH₂) | 4.17 |
Note: Chemical shifts can vary slightly depending on the solvent and pH. oup.com
Dynamic NMR techniques, particularly ³¹P magnetization transfer (MT), provide a powerful means to measure the in vivo rates of enzymatic reactions involving phosphocreatine. amegroups.org These methods allow for the quantification of metabolic fluxes through the creatine kinase (CK) reaction at equilibrium. amegroups.orgnih.gov
By continuously acquiring ³¹P spectra during physiological challenges, such as exercise and recovery, it is possible to assess mitochondrial oxidative capacity by quantifying the kinetics of phosphocreatine depletion and replenishment. amegroups.org Saturation transfer ³¹P-NMR spectroscopy has been employed to measure the forward and reverse fluxes of the CK reaction in resting human skeletal muscle. nih.gov
Table 3: Creatine Kinase Reaction Fluxes in Resting Human Gastrocnemius Muscle Measured by ³¹P Saturation-Transfer NMR
| Flux | Rate (mmol/l per second) |
| Forward (v_for) | 15.3 +/- 6.8 |
| Reverse (v_rev) | 10.9 +/- 3.7 |
Data from healthy male volunteers after creatine supplementation. nih.gov
Advanced Chromatographic Methods for Quantitative Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer robust and sensitive methods for the quantitative analysis of phosphocreatine and its related metabolites in various biological matrices.
HPLC is a cornerstone technique for the separation and quantification of phosphocreatine, creatine, and creatinine. researchgate.net Due to the polar nature of these compounds, reversed-phase HPLC is often employed. sielc.comsielc.com Detection is commonly achieved using ultraviolet (UV) absorbance, typically at wavelengths around 205-210 nm, as these compounds lack strong chromophores at higher wavelengths. researchgate.netsielc.comscirp.org
The coupling of HPLC with mass spectrometry (HPLC-MS) provides enhanced specificity and sensitivity, making it a powerful tool for analyzing complex biological samples. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with MS has been successfully used to separate and identify creatine, phosphocreatine, and related compounds. nih.gov
Table 4: Example HPLC Method Parameters for Creatine and Creatinine Analysis
| Parameter | Condition |
| Column | Betabasic C-18 (250 x 4.6 mm) |
| Mobile Phase | 0.045 M ammonium sulfate in water |
| Flow Rate | 0.75 ml/min |
| Detection | UV at 205 nm |
| Run Time | < 7 minutes |
Adapted from a validated LC method for creatine and creatinine in formulations. researchgate.net
Ion-pair reversed-phase HPLC is a specialized and highly effective technique for the simultaneous separation and quantification of polar and charged metabolites, including phosphocreatine, creatine, and adenosine nucleotides. nih.govnih.gov This method involves the addition of an ion-pairing agent, such as tetrabutylammonium, to the mobile phase. scirp.orgnih.govnih.gov The ion-pairing agent forms a neutral complex with the charged analytes, allowing them to be retained and separated on a nonpolar stationary phase like a C18 column. bitesizebio.com
This technique has been successfully applied to the rapid separation of creatine, phosphocreatine, and adenosine metabolites in plasma and cardiac tissue, with separation achieved in less than 8 minutes. nih.gov The use of a gradient mobile phase and adjustments in pH can further optimize the separation of these compounds. scirp.org
Table 5: Key Components of an Ion-Pair Reversed-Phase HPLC Method for Phosphocreatine and Related Metabolites
| Component | Example | Purpose |
| Stationary Phase | C18 column | Provides a nonpolar surface for separation. |
| Mobile Phase | Aqueous buffer with organic modifier (e.g., methanol) | Elutes the analytes from the column. |
| Ion-Pairing Agent | Tetrabutylammonium phosphate/hydrogen sulphate | Forms a neutral complex with charged analytes. scirp.orgnih.gov |
| Counter Ion | Dipotassium hydrogenphosphate | Interacts with the ion-pairing agent. nih.gov |
| Detection | UV (210 nm for PCr/Cr, 260 nm for ATP) | Quantifies the separated compounds. scirp.org |
Enzymatic and Spectrophotometric Assayssemanticscholar.org
Enzymatic and spectrophotometric assays represent foundational techniques for the quantification of phosphocreatine, often relying on the measurement of enzyme activity that is directly related to the concentration of the analyte. These methods are valued for their specificity and sensitivity.
Coupled Enzyme Systems for Indirect Phosphocreatine Measurement
The quantification of phosphocreatine is frequently accomplished indirectly through coupled enzyme systems. genscript.com In these assays, the reaction catalyzed by creatine kinase (CK) is linked to one or more subsequent enzymatic reactions that produce a readily detectable substance, such as a colored product or a change in absorbance of a coenzyme like NADH or NADPH. raybiotech.com
A common approach involves measuring the ATP produced from the reaction of phosphocreatine with ADP, catalyzed by creatine kinase. creative-enzymes.com This newly formed ATP can then be used in a variety of indicator reactions. For instance, the ATP can be used by hexokinase to phosphorylate glucose to glucose-6-phosphate. This product is then oxidized by glucose-6-phosphate dehydrogenase, which concurrently reduces NADP+ to NADPH. raybiotech.comsigmaaldrich.com The rate of NADPH formation is directly proportional to the creatine kinase activity and, by extension, the amount of phosphocreatine present in the sample. sigmaaldrich.com3hbiomedical.com This change can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. raybiotech.com3hbiomedical.com
Alternatively, luminometric assays can be employed where the ATP produced from the phosphocreatine reaction is measured using the firefly luciferase system. nih.gov This method involves the ATP-dependent oxidation of luciferin, which results in the emission of light. nih.gov
These coupled enzyme assays are versatile and can be adapted for use in various biological samples, including tissue homogenates and cell extracts. 3hbiomedical.comabcam.com
Table 4.3.1: Comparison of Coupled Enzyme Assay Principles for Phosphocreatine
| Detection Method | Key Enzymes | Measured Product | Wavelength/Signal |
| Spectrophotometry | Creatine Kinase, Hexokinase, Glucose-6-Phosphate Dehydrogenase | NADPH | 340 nm Absorbance |
| Spectrophotometry | Creatine Kinase, Pyruvate Kinase, Lactate (B86563) Dehydrogenase | NAD+ | 340 nm Absorbance |
| Colorimetry | Creatine Kinase, CK Enzyme Mix | Colored Product | 450 nm Absorbance |
| Luminometry | Creatine Kinase, Firefly Luciferase | Light | Luminescence |
Assays for Creatine Kinase Activity and Isoform Distributionsemanticscholar.org
Assays designed to measure creatine kinase (CK) activity are crucial as this activity is directly related to the metabolic turnover of phosphocreatine. Creatine kinase exists as different isoenzymes, which are tissue-specific. The primary isoenzymes are CK-MM (found predominantly in skeletal muscle), CK-MB (found in cardiac muscle), and CK-BB (found in the brain). sigmaaldrich.com3hbiomedical.com
The total CK activity is typically measured using the same coupled enzyme reactions described for phosphocreatine quantification. raybiotech.comsigmaaldrich.com By providing saturating amounts of phosphocreatine and ADP, the rate of the reaction becomes dependent on the amount of active CK enzyme in the sample.
Distinguishing between the different CK isoforms is clinically and scientifically important. The separation and quantification of these isoenzymes can be achieved through several methods:
Electrophoresis: This is a widely used technique in clinical laboratories. nih.gov Samples are applied to a support medium like agarose gel or cellulose acetate, and an electric field is applied. The isoenzymes migrate differently based on their net charge, with CK-BB being the most mobile, followed by CK-MB, and then CK-MM. nih.gov The separated bands can then be quantified using densitometry after a staining procedure.
Ion-Exchange Chromatography: This method separates the CK isoenzymes based on their charge differences. researchgate.net A sample is passed through a column containing a charged resin (e.g., DEAE Sephadex), and the isoenzymes are eluted sequentially by changing the ionic strength of the buffer. researchgate.net
Immunoassays: These assays utilize antibodies specific to the M and B subunits of creatine kinase to quantify the concentration of specific isoforms, particularly CK-MB.
Table 4.3.2: Characteristics of Major Creatine Kinase Isoenzymes
| Isoenzyme | Subunit Composition | Primary Tissue Location | Electrophoretic Mobility |
| CK-MM (CPK-3) | MM | Skeletal Muscle | Slowest (neutral) |
| CK-MB (CPK-2) | MB | Cardiac Muscle | Intermediate |
| CK-BB (CPK-1) | BB | Brain, Lungs | Fastest (most mobile) |
Mass Spectrometry-Based Metabolomics for Comprehensive Profilingraybiotech.com
Mass spectrometry (MS) has emerged as a powerful and indispensable tool for metabolomics, offering high sensitivity and selectivity for the comprehensive analysis of metabolites, including phosphocreatine and its related compounds. chromatographyonline.com When coupled with separation techniques like liquid chromatography or capillary electrophoresis, MS allows for precise quantification and identification of these molecules in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Phosphocreatine Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a robust and widely used technique for the analysis of phosphocreatine. chromatographyonline.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. acs.org
Targeted Analysis: In targeted LC-MS analysis, the instrument is set to specifically detect and quantify phosphocreatine and a predefined list of related metabolites, such as creatine and creatinine. nih.gov This is often achieved using tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov This approach offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and for validating changes in specific metabolic pathways. nih.gov For instance, a simple and rapid HPLC-MS/MS method has been developed for the simultaneous measurement of phosphocreatine, creatine, and creatinine in plasma. nih.gov
Untargeted Analysis: Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, including phosphocreatine. frontiersin.org This approach is valuable for biomarker discovery and for obtaining a broader understanding of metabolic perturbations. frontiersin.org In untargeted LC-MS, data is acquired over a wide mass range to detect as many compounds as possible. Subsequent data processing and statistical analysis are used to identify metabolites that are significantly different between experimental groups. frontiersin.org
Various chromatographic techniques can be employed in LC-MS analysis of phosphocreatine. Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like phosphocreatine and creatine. acs.org
Table 4.4.1: LC-MS/MS Parameters for Phosphocreatine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Phosphocreatine | 212.0 | 97.0 | Positive | nih.gov |
| Creatine | 132.1 | 90.1 | Negative | nih.gov |
| Creatinine | 114.1 | 44.1 | Negative | nih.gov |
Note: Specific m/z values can vary based on instrumentation and analytical conditions.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)chromatographyonline.com
Capillary electrophoresis-mass spectrometry (CE-MS) is a highly effective technique for the analysis of polar and charged metabolites, making it exceptionally suitable for phosphocreatine quantification. humanmetabolome.com CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, which is influenced by their charge and size. youtube.com This separation mechanism is fundamentally different from LC, providing a complementary analytical approach. humanmetabolome.com
CE-MS offers several advantages for metabolomic profiling:
High Separation Efficiency: CE can resolve complex mixtures of polar compounds, including isomers that may be difficult to separate by LC. humanmetabolome.com
Low Sample Consumption: Only nanoliter volumes of the sample are required for injection, which is a significant advantage when working with limited biological samples. nih.govuniversiteitleiden.nl
Suitability for Charged Species: As phosphocreatine is an anion at physiological pH, it is well-suited for analysis by CE.
CE-MS has been successfully applied to the determination of phosphocreatine and creatine in muscle biopsy samples. nih.gov The method provides results comparable to standard enzymatic assays while also allowing for the simultaneous determination of other related metabolites like creatinine, ADP, and ATP. nih.gov The development of sheathless CE-MS interfaces has further improved the sensitivity and robustness of the technique for metabolic profiling. youtube.comkuleuven.be
Mechanistic Investigations of Phosphocreatine Dipotassium Function in Diverse Biological Systems
Role in Muscle Bioenergetics and Force Generation
Phosphocreatine (B42189) (PCr), a phosphorylated form of creatine (B1669601), serves as a critical, rapidly mobilizable reserve of high-energy phosphates in skeletal muscle. wikipedia.org Its role is particularly prominent in tissues with high and fluctuating energy demands, such as muscle during exercise. wikipedia.orgdrinkharlo.com The phosphocreatine/creatine kinase (PCr/CK) system is fundamental to maintaining cellular energy homeostasis, acting as both a temporal energy buffer and a spatial energy shuttle. nih.govnih.gov This system couples the sites of adenosine (B11128) triphosphate (ATP) production (mitochondria) with the sites of ATP consumption (ATPases), ensuring the continuity of biological processes like muscle contraction. nih.gov
Energy Buffering for Rapid ATP Resynthesis During Contraction
During the initial phase of intense muscular effort, the demand for ATP can exceed the capacity of aerobic and glycolytic pathways to produce it. The PCr/CK system provides the most immediate reserve for the rephosphorylation of adenosine diphosphate (B83284) (ADP) to regenerate ATP. drinkharlo.comresearchgate.net This reaction, catalyzed by creatine kinase (CK), allows phosphocreatine to anaerobically donate its phosphate (B84403) group to ADP, forming ATP. wikipedia.orgdrinkharlo.com This process can sustain maximal muscular effort for the first five to eight seconds. wikipedia.org
The primary function of the PCr system is to act as a temporal energy buffer, maintaining a stable ATP concentration and, crucially, preventing a significant rise in the concentration of ATP hydrolysis products like ADP. wikipedia.orgnih.govdocumentsdelivered.com Without this buffering capacity, ADP levels could increase four-fold during a single muscle twitch, which would inhibit the function of ATPases and impair muscle contraction. documentsdelivered.com The PCr system's capacity for ATP generation is exceptionally high, surpassing that of both oxidative phosphorylation and glycolysis, making it essential during periods of high metabolic demand. nih.gov Research has shown that when the creatine kinase enzyme is inhibited, ATP levels are rapidly depleted to the point that muscle contractions can no longer occur, highlighting the system's critical role. nih.gov
Phosphocreatine Dynamics in Different Muscle Fiber Types
Skeletal muscle is composed of different fiber types, primarily classified as slow-twitch (Type I) and fast-twitch (Type II), which have distinct metabolic and contractile properties. Research has established that the resting content of bioenergetically important metabolites, including phosphocreatine, differs significantly among these fiber types. nih.govbohrium.com
Fast-twitch (Type II) fibers, which are recruited for powerful, short-duration activities, generally exhibit higher concentrations of phosphocreatine compared to slow-twitch (Type I) fibers. nih.govresearchgate.net Specifically, studies on rat and mouse muscles have identified two main classes of fibers based on their metabolite profiles. nih.govbohrium.com Type 2a and 2b fibers have high PCr and ATP content and low inorganic phosphate (Pi) content. nih.govbohrium.com Conversely, Type 1 and 2x fibers have lower PCr and ATP content and higher Pi content. nih.govbohrium.com In human muscle, resting PCr levels were found to be highest in Type IIXa fibers (those with a high percentage of the IIX myosin heavy chain isoform) and lowest in Type I fibers. researchgate.net During maximal dynamic exercise, PCr is depleted to very low levels across all fiber types, with significant reductions also seen in ATP, particularly in Type II fibers. nih.gov
| Metabolite | Fiber Types 2a & 2b (Fast-Twitch) | Fiber Types 1 & 2x (Slow/Intermediate) |
|---|---|---|
| Phosphocreatine (PCr) | 32 mM | 16 mM |
| ATP | 8 mM | 5 mM |
| Inorganic Phosphate (Pi) | 0.8 mM | 6 mM |
| Total Creatine | 39 mM | 23 mM |
| ADP | 8 µM | 11 µM |
Data derived from studies on rat and mouse muscles, establishing distinct bioenergetic profiles for different fiber types. nih.govbohrium.com
Mechanistic Adaptations of the Creatine/Phosphocreatine System in Response to Metabolic Perturbations in Animal Models
The PCr/CK system demonstrates significant adaptability in response to metabolic challenges such as ischemia and chronic exercise. In animal models, compromising this system reveals its importance for cardiac function and response to stress. For instance, transgenic mice that cannot synthesize creatine, and are therefore deficient in phosphocreatine, show a reduced inotropic reserve and increased susceptibility to injury from ischemia/reperfusion. scielo.br
Studies using permeabilized heart fibers from mice have shown that mitochondrial respiration can be controlled by the local production of ADP by mitochondrial creatine kinase. nih.gov This highlights the intricate regulation within the PCr "shuttle," a system where high-energy phosphate is transferred from ATP in the mitochondria to creatine, forming PCr that then diffuses to cytosolic sites of energy use. nih.govnih.govscielo.br During metabolic stress, the regulation of this system adapts. At moderate workloads, mitochondrial respiration appears to be controlled primarily by inorganic phosphate levels. nih.govresearchgate.net However, at higher workloads, the respiration rate responds more to changes in creatine and phosphocreatine concentrations, and eventually to cytoplasmic ADP levels, demonstrating a multi-tiered regulatory mechanism. nih.govresearchgate.net This adaptability ensures that energy supply is precisely matched to demand, even under metabolically challenging conditions.
Phosphocreatine in Neural Bioenergetics and Brain Function
Like muscle, the brain is an organ with exceptionally high and fluctuating energy demands, utilizing approximately 20% of the body's total energy at rest. wikipedia.orghapres.com The PCr/CK system plays a similarly crucial role in the central nervous system, acting as a high-energy reserve to maintain ATP homeostasis for neuronal processes. wikipedia.orgnih.gov
Energy Supply for Neuronal Activity and Synaptic Transmission
Neurons require a constant and rapid supply of ATP to power complex cellular processes, including maintaining ion gradients, synaptic functioning, and neurotransmitter exocytosis. hapres.comresearchgate.net The PCr/CK system functions as a critical energy buffer and shuttle, connecting ATP production sites in mitochondria with consumption sites at the synapse. nih.gov
Phosphocreatine can regenerate ATP from ADP much faster than glycolysis or oxidative phosphorylation, allowing neurons to cope with sudden, high energy demands associated with synaptic activity. nih.govhapres.com During synaptic transmission, the activation of receptors leads to a large influx of ions, which must be actively pumped back out to restore the membrane potential, a process that consumes a significant amount of ATP. researchgate.net The PCr system ensures this ATP is rapidly replenished, thereby sustaining neuronal function. psychologytoday.com The presence of different creatine kinase isoforms in the brain, including a brain-specific cytosolic form (BB-CK) and a mitochondrial form (uMT-CK), underscores the system's importance in regulating ATP levels in brain cells. nih.gov
Role of the Creatine Kinase System in Neuroprotection Mechanisms in Transgenic Animal Models
Impairments in energy metabolism are implicated in the pathology of several neurodegenerative diseases. researchgate.net Research using transgenic animal models suggests that bolstering the creatine kinase/phosphocreatine system can exert significant neuroprotective effects. nih.gov This system helps buffer intracellular energy levels, which may be depleted due to mitochondrial dysfunction, a common feature in neurodegenerative disorders. nih.gov
In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), oral administration of creatine led to a dose-dependent improvement in motor performance and extended survival. nih.govresearchgate.net The treatment also protected these mice from the loss of motor neurons and substantia nigra neurons and reduced biochemical markers of oxidative damage. nih.govresearchgate.net Similarly, in a transgenic mouse model of Huntington's disease (HD), creatine supplementation improved survival, slowed brain atrophy, delayed the atrophy of striatal neurons, and improved motor performance. nih.gov These neuroprotective effects are thought to arise from increasing brain phosphocreatine levels and stabilizing mitochondrial function. nih.govnih.gov Studies on animal models of Parkinson's disease also suggest that creatine and phosphocreatine can protect against neurotoxin-induced cell death. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| ALS (G93A Transgenic Mice) | Dose-dependent improvement in motor performance and extended survival. Protection from motor neuron loss. | nih.govresearchgate.net |
| Huntington's Disease (R6/2 Transgenic Mice) | Significantly improved survival, slowed brain atrophy, and improved motor performance. | nih.gov |
| Huntington's Disease (Mitochondrial Toxin Models) | Significant protection against neurotoxicity from malonate and 3-nitropropionic acid. | researchgate.net |
Summary of research findings demonstrating the neuroprotective role of the creatine/phosphocreatine system in various disease models.
Mechanistic Studies of Cerebral Bioenergetics in Model Systems (e.g., Hypoxia, Ischemia in vitro)
In tissues with high and fluctuating energy demands, such as the brain, phosphocreatine (PCr) serves as a crucial, rapidly mobilizable reserve of high-energy phosphates. pnas.org The phosphocreatine/creatine kinase (PCr/CK) system functions as a critical energy reservoir, maintaining cellular adenosine triphosphate (ATP) levels when energy demand surpasses the capacity of oxidative phosphorylation, such as during periods of hypoxia or ischemia. wikipedia.org This system catalyzes the reversible transfer of a phosphoryl group from PCr to adenosine diphosphate (ADP) to regenerate ATP, a process that does not require oxygen. biologists.comresearchgate.netresearchgate.net
In vitro models, particularly rodent hippocampal slices, have been instrumental in elucidating the mechanistic role of phosphocreatine in cerebral bioenergetics under hypoxic and ischemic stress. biologists.comarvojournals.org Under normal conditions, the brain maintains a delicate balance of energy metabolites. However, during an event like hypoxia-ischemia, this balance is severely disrupted. Studies using a rat model of hypoxia with unilateral carotid artery occlusion demonstrated a significant decrease in cerebral phosphocreatine and ATP levels in the affected hemisphere, coupled with a sharp increase in lactate (B86563), indicating a shift to anaerobic metabolism. nih.gov
Pre-treatment of in vitro rat hippocampal slices with creatine has been shown to increase the neuronal stores of phosphocreatine. arvojournals.org This enrichment provides enhanced neuroprotection against subsequent anoxic or ischemic insults. pnas.org Mechanistically, the elevated phosphocreatine levels delay the onset of anoxic depolarization—a critical event characterized by a massive influx of ions and cell swelling that precedes irreversible neuronal damage. arvojournals.org By providing a ready source for ATP regeneration, phosphocreatine helps maintain the function of ion pumps, such as Na+/K+-ATPase, which are vital for preserving membrane potential and ionic homeostasis. biologists.com Research on rodent hippocampal slices with artificially enriched phosphocreatine levels showed they could maintain synaptic transmission in a hypoxic environment for three times longer than control slices. biologists.com In these models, the decline in ATP levels was delayed from 30 seconds to 90 seconds, underscoring the direct buffering capacity of the enriched phosphocreatine pool. biologists.com
These in vitro studies collectively demonstrate that phosphocreatine acts as a temporal energy buffer, forestalling ATP depletion and delaying the catastrophic failure of cellular membrane potential during acute energy crises. pnas.orgnih.gov This buffering capacity is a key mechanism protecting against the immediate bioenergetic collapse that characterizes hypoxic-ischemic neuronal injury.
| Metabolite | Control (μmol/g wet tissue) | Hypoxia-Ischemia (μmol/g wet tissue) | Percentage Change |
|---|---|---|---|
| Lactate | 1.5 | 15.0 | +900% |
| Phosphocreatine (PCr) | 4.8 | 1.2 | -75% |
| Creatine (Cr) | 5.2 | 8.8 | +69% |
| ATP | 2.9 | 1.0 | -66% |
Cardiac Phosphocreatine Dynamics and Myocardial Energy Reserve
The heart is the most energy-consuming organ per gram, requiring a constant and substantial supply of ATP to fuel the continuous cycle of contraction and relaxation. nih.gov The phosphocreatine (PCr) and creatine kinase (CK) system is central to cardiac energy homeostasis, serving as the primary energy reserve. nih.govnih.gov This system acts as a temporal and spatial energy buffer, ensuring ATP availability during acute increases in workload and smoothing out mismatches between energy supply and demand. mdpi.comnih.gov In a healthy heart, the PCr pool is significantly larger than the ATP pool, and the PCr/ATP ratio is a key indicator of myocardial energetic status. elifesciences.org Pathological conditions like heart failure are often associated with a depletion of this energy reserve, reflected in a reduced PCr/ATP ratio long before ATP levels themselves begin to fall. wikipedia.orgnih.gov
Contribution to Myocardial Work and Maintenance of Contractile Function
Phosphocreatine is not merely a passive energy store; it is intrinsically linked to the mechanical performance of the heart. biologists.com Early studies on ischemic muscle observed that contractile activity ceased upon the depletion of PCr, even when ATP levels had only been moderately reduced, suggesting that a specific pool of ATP, regenerated by CK, is critical for contraction. pnas.org
Mechanistic studies have provided direct evidence for this link. Research using skinned cardiac muscle fibers has shown that phosphocreatine concentration is a primary determinant of the kinetics of the actomyosin (B1167339) cross-bridge cycle, the fundamental process driving muscle contraction. frontiersin.org A significant reduction in PCr concentration was found to decrease the rate of force redevelopment by over 50%, even in the presence of saturating physiological concentrations of ATP. frontiersin.org This effect was not due to a reduction in total ATP or an accumulation of ADP, but rather pointed to a functional coupling between the CK reaction and the myosin ATPase. frontiersin.org This coupling ensures the rapid, localized rephosphorylation of ADP released from myosin heads, thereby maintaining a high local ATP/ADP ratio and sustaining the kinetic efficiency of the cross-bridge cycle. Depletion of the myocardial PCr pool, as seen in animal models treated with the creatine transport competitor β-guanidinopropionic acid, leads to impaired cardiac function, particularly under high workloads. pnas.org
Mechanistic Responses of the Creatine Kinase System to Metabolic Stressors in Isolated Hearts and Animal Models
The response of the creatine kinase system to metabolic stress, such as ischemia, hypoxia, and reperfusion injury, has been extensively studied in isolated heart preparations and animal models. These models consistently demonstrate that a functional CK system is crucial for surviving and recovering from acute energetic crises. pnas.org
In isolated rat hearts subjected to hypoxia, inhibition of creatine kinase with iodoacetamide (B48618) resulted in higher end-diastolic pressures and impaired functional recovery, highlighting the inability to regenerate PCr and buffer ATP levels. pnas.org Similarly, during ischemia, the activity of mitochondrial creatine kinase (MtCK) decreases, and the extent of this reduction correlates closely with the recovery of left ventricular function upon reperfusion. pnas.org Animal models of heart failure consistently show a downregulation of the CK system, with decreased total CK activity and lower creatine content. This coordinated decrease significantly impairs the heart's capacity for ATP resynthesis via the CK reaction, rendering it more vulnerable to metabolic stress.
Conversely, augmenting the CK system has shown cardioprotective effects. In animal models, increasing myocardial creatine levels through transporter overexpression protected the heart from ischemia/reperfusion injury, reducing tissue necrosis and improving functional recovery. pnas.org This protection is attributed to the enhanced capacity to buffer cellular ATP depletion, thereby preserving metabolic balance during oxygen deprivation. pnas.org Studies in cultured cardiomyocytes have shown that while hypoxia diminishes the cell's ability to take up creatine, supplementation with creatine can increase intracellular ATP and PCr content, enhancing adaptive physiological responses to low oxygen.
| Parameter | Control Myocardium | Failing Myocardium | Percentage Change |
|---|---|---|---|
| Total Creatine (nmol/mg protein) | 131 ± 28 | 64 ± 25 | -51% |
| Total CK Activity (IU/mg protein) | 11.6 ± 2.4 | 7.7 ± 1.9 | -34% |
| CK-MM Isoenzyme Activity (IU/mg protein) | 10.1 ± 2.1 | 5.9 ± 1.7 | -42% |
| Mitochondrial CK Isoenzyme Activity (IU/mg protein) | 1.0 ± 0.4 | 0.6 ± 0.2 | -40% |
Intracellular Distribution and Functional Coupling in Cardiomyocytes
The efficiency of the phosphocreatine system in cardiomyocytes relies on the specific subcellular localization and functional coupling of different creatine kinase isoenzymes. arvojournals.org This organization creates a "phosphocreatine shuttle" or circuit that connects the sites of ATP production (mitochondria) with the sites of ATP utilization (myofibrils and ion pumps on the sarcoplasmic reticulum and sarcolemma). wikipedia.orgresearchgate.net
Mitochondrial creatine kinase (MtCK) is located in the mitochondrial intermembrane space, where it is functionally coupled to ATP synthesis via oxidative phosphorylation. It uses newly synthesized ATP to generate PCr, which then diffuses through the cytosol. wikipedia.org At sites of high energy consumption, cytosolic CK isoforms are bound to and functionally coupled with ATPases. nih.gov For example, the MM-CK isoform is closely associated with the myosin heads in the myofibrils, ensuring the immediate regeneration of ATP hydrolyzed during muscle contraction. arvojournals.org Similarly, CK is coupled to the Ca²⁺-ATPase (SERCA) in the sarcoplasmic reticulum, providing the energy needed for calcium reuptake and muscle relaxation. nih.gov This compartmentalization ensures that high-energy phosphates are efficiently transported from mitochondria to ATPases, maintaining a high local ATP/ADP ratio at sites of utilization, which is critical for the thermodynamic efficiency of these enzymes. wikipedia.orgarvojournals.org This structured intracellular energy transfer system is vital for the fine regulation of excitation-contraction coupling in the heart. arvojournals.org
Phosphocreatine in Other Specialized Tissues and Cell Types
The phosphocreatine/creatine kinase (PCr/CK) system is a fundamental component of energy metabolism in various cells and tissues characterized by high and variable energy demands, extending beyond muscle and brain tissue. wikipedia.org
Photoreceptor Cells and Retinal Energy Metabolism
Vertebrate photoreceptor cells (rods and cones) are among the most metabolically active neurons in the body, with energy demands that are highly compartmentalized and dependent on lighting conditions. nih.gov These cells exhibit a distinct polarization, with ATP production occurring primarily in mitochondria clustered in the inner segment, while major ATP consumption occurs in the outer segment (for phototransduction) and at the synaptic terminal (for neurotransmission). biologists.compnas.org
The PCr/CK system plays a vital role in bridging this spatial gap between energy production and consumption. biologists.com Photoreceptors contain high concentrations of both creatine and specific creatine kinase isoenzymes, which are strategically localized to form a functional phosphocreatine circuit. pnas.orgnih.gov Mitochondrial CK is found exclusively in the mitochondria of the inner segment, while brain-type CK is present in the inner and outer segments as well as the synaptic terminal. biologists.comarvojournals.org
This system facilitates a dynamic and condition-dependent flow of energy. pnas.org
In darkness, photoreceptors are depolarized, leading to continuous glutamate (B1630785) release at the synaptic terminal, a highly energy-intensive process. nih.gov Under these conditions, metabolic energy flows from the inner segment mitochondria to the distant synaptic terminal primarily in the form of phosphocreatine. PCr, being a smaller and more mobile molecule than ATP, efficiently diffuses past the ion pumps of the inner segment to deliver high-energy phosphates for local ATP regeneration at the synapse. arvojournals.orgpnas.orgnih.gov
In light, the cell hyperpolarizes, synaptic release is greatly reduced, and the metabolic demand shifts to the outer segment to fuel the enzymes of the phototransduction cascade, particularly the resynthesis of cGMP. nih.govnih.gov Here, the locally positioned brain-type CK utilizes the PCr pool to rapidly regenerate ATP. biologists.comnih.gov The ATP regeneration potential from CK in the outer segment is more than an order of magnitude greater than that required for cGMP resynthesis, ensuring robust energetic support for the visual cycle. nih.gov
Inhibition of creatine kinase in in vitro retinal preparations has been shown to block synaptic transmission in the dark without affecting the photoreceptor's light response, confirming the critical role of the PCr shuttle in supporting neurotransmission. pnas.org This elegant system of energy distribution allows photoreceptors to meet the distinct and spatially separated energy demands of light and dark conditions.
| Condition | Primary Site of Energy Consumption | Primary Diffusible Energy Carrier | Metabolic Goal |
|---|---|---|---|
| Darkness | Synaptic Terminal & Inner Segment (Ion Pumping) | Phosphocreatine (PCr) | Support continuous neurotransmitter release |
| Light | Outer Segment | Adenosine Triphosphate (ATP) | Fuel phototransduction cascade (e.g., cGMP synthesis) |
Spermatozoa Motility and Energetics
The phosphocreatine/creatine kinase (PCr/CK) system is a critical component in the intricate process of energy provision for sperm motility. This system acts as a highly efficient energy shuttle, transporting high-energy phosphate groups from the mitochondria, the primary site of ATP production, to the flagellum, where ATP is consumed to fuel movement. nih.govnih.gov In spermatozoa of various species, including sea urchins and humans, distinct isoforms of creatine kinase are strategically localized to facilitate this energy transfer. A mitochondrial isoform of creatine kinase (Mi-CK) is situated in the mid-piece, where it catalyzes the formation of phosphocreatine from ATP generated by oxidative phosphorylation. oup.com This phosphocreatine then diffuses along the sperm tail to the flagellum, where a cytosolic or flagellar isoform of CK regenerates ATP from ADP, providing the immediate energy required for the dynein ATPase that drives flagellar beating. oup.comresearchgate.net
The functional importance of this system is underscored by studies involving the inhibition of creatine kinase. The use of inhibitors like dinitrofluorobenzene (DNFB) has been shown to impair sperm motility patterns, providing evidence for the reliance of spermatozoa on the PCr/CK shuttle for sustained movement. nih.govoup.com However, the degree of dependence on this system can vary between species and is also influenced by the available metabolic substrates. nih.gov For instance, in human spermatozoa, while the PCr/CK system is not absolutely obligatory for motility, it significantly supplements energy provision, particularly under conditions where lactate is the primary energy source. nih.gov Demembranated sperm models have further demonstrated the capacity of the axoneme to utilize phosphocreatine and ADP to generate ATP for motility. nih.gov The total creatine content in spermatozoa is comparable to that in other high-energy demand cells like skeletal and cardiac muscle, further highlighting its significance in sperm bioenergetics. nih.gov
Localization and Function of Creatine Kinase Isoforms in Spermatozoa
| CK Isoform | Location in Spermatozoa | Primary Function | Supporting Evidence |
|---|---|---|---|
| Mitochondrial (Mi-CK) | Mid-piece (rich in mitochondria) | Catalyzes the formation of phosphocreatine from mitochondrial ATP. | Demonstrated in sea urchin and human spermatozoa. nih.govoup.com |
| Cytosolic/Flagellar (CK-T/CK-BB) | Tail (flagellum) | Regenerates ATP from phosphocreatine and ADP to fuel flagellar movement. | Identified in sea urchin and human spermatozoa. oup.com |
Pancreatic Beta-Cell Bioenergetics and Insulin (B600854) Secretion Regulation
The phosphocreatine system plays a crucial role in the bioenergetics of pancreatic beta-cells and the regulation of insulin secretion. In these cells, the PCr/CK system is involved in the signal transduction pathway that links glucose metabolism to the activity of ATP-sensitive potassium (K(ATP)) channels, which are key regulators of insulin release. nih.gov When blood glucose levels rise, pancreatic beta-cells increase their metabolic activity, leading to a higher ATP/ADP ratio. This change in the energy state of the cell also results in an increased concentration of phosphocreatine. nih.gov
Phosphocreatine, in conjunction with a K(ATP) channel-associated creatine kinase, is thought to act as an energy shuttle, transferring high-energy phosphate from the mitochondria to the plasma membrane. nih.gov At the plasma membrane, the locally regenerated ATP from phosphocreatine contributes to the closure of K(ATP) channels. The closure of these channels leads to depolarization of the cell membrane, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. nih.gov Experimental evidence shows that phosphocreatine can inhibit the activity of K(ATP) channels in the presence of ADP. nih.gov Furthermore, inhibiting creatine kinase has been shown to suppress the glucose-induced oscillations in cytoplasmic calcium concentration, a key event in insulin secretion. nih.gov Recent studies also suggest that phosphocreatine can protect pancreatic beta-cells from damage induced by metabolic stress, such as that caused by high levels of methylglyoxal, by improving mitochondrial function and reducing oxidative stress. nih.gov
Role of Phosphocreatine in Pancreatic Beta-Cell Function
| Process | Involvement of Phosphocreatine | Mechanism | Key Findings |
|---|---|---|---|
| Regulation of K(ATP) Channels | Essential for channel inhibition. | Acts as an energy shuttle to provide ATP for channel closure. | Phosphocreatine reduces the open probability of single K(ATP) channels in the presence of ADP. nih.gov |
| Insulin Secretion | Modulates the signaling cascade. | Contributes to the rise in the ATP/ADP ratio that triggers insulin release. | Inhibition of creatine kinase suppresses glucose-induced calcium oscillations. nih.gov |
| Cellular Protection | Protects against metabolic stress. | Improves mitochondrial function and reduces oxidative stress. | Phosphocreatine has a protective effect on INS-1 cells in vitro and in vivo. nih.gov |
Renal Tubular Function and Osmoregulation
The kidneys play a central role in osmoregulation, the maintenance of a stable internal environment by controlling the water and electrolyte balance of the body. nih.gov Renal tubular function is critical to this process, involving the reabsorption and secretion of water and solutes across the nephron. The phosphocreatine system is implicated in maintaining the energetic integrity of renal cells, which is essential for these transport processes. Studies have shown that exogenous phosphocreatine can be beneficial in preserving renal function following ischemic injury. nih.gov In an in vitro model of renal ischemia, perfusion with a solution containing phosphocreatine resulted in significant improvements in glomerular filtration rate, renal plasma flow, and fractional reabsorption of sodium and water compared to a standard solution. nih.gov This suggests that providing an immediate energy source in the form of phosphocreatine can help to maintain the viability and function of renal tubular cells, which are highly susceptible to hypoxic damage.
While the direct role of phosphocreatine in the day-to-day mechanisms of osmoregulation is not as extensively characterized as in muscle or brain, its function in cellular energy homeostasis is fundamental to the active transport processes that underpin renal tubular function. These processes, which include the reabsorption of glucose, water, and ions, are highly energy-dependent and rely on a constant supply of ATP. aqa.org.uk The PCr/CK system, by acting as a rapid energy buffer, likely contributes to the metabolic stability required for the kidneys to perform their osmoregulatory functions effectively.
Comparative and Evolutionary Biochemistry of the Creatine/Phosphocreatine System
Phylogenetic Distribution and Conservation of Phosphagen Kinases
Phosphagen kinases are a family of enzymes responsible for the reversible phosphorylation of guanidino compounds, creating a reservoir of high-energy phosphates. nih.gov These enzymes are widely distributed across the animal kingdom, with different types of phosphagen kinases being characteristic of distinct phylogenetic lineages. nih.gov The two most prominent members of this family are arginine kinase (AK) and creatine kinase (CK). mdpi.com
Arginine kinase, which utilizes arginine as its substrate, is considered the more ancestral phosphagen kinase and is predominantly found in invertebrates, including protozoa, sponges, cnidarians, mollusks, and arthropods. mdpi.comflvc.org Creatine kinase, on the other hand, is the primary phosphagen kinase in vertebrates and is also found in some lower chordates and invertebrates like sponges and sea urchins. nih.govredalyc.org The sequences of creatine kinase are highly conserved across different species and isoforms, with an identity of approximately 60%. redalyc.org
The phylogenetic distribution of these kinases suggests an evolutionary progression. It is hypothesized that an ancestral gene, likely more similar to arginine kinase, gave rise to the various phosphagen kinases seen today. nih.gov The creatine kinase gene family itself diverged early in metazoan evolution into cytoplasmic, mitochondrial, and flagellar forms, with both mitochondrial and cytoplasmic/flagellar genes being present before the divergence of sponges from other multicellular animals. nih.gov
Distribution of Major Phosphagen Kinases in the Animal Kingdom
| Phosphagen Kinase | Primary Substrate | Phylogenetic Distribution | Notes |
|---|---|---|---|
| Arginine Kinase (AK) | Arginine | Predominantly in invertebrates (protozoa, sponges, mollusks, arthropods). mdpi.comflvc.org | Considered the more ancestral form. nih.gov |
| Creatine Kinase (CK) | Creatine | Vertebrates, some invertebrates (e.g., sponges, sea urchins). nih.govredalyc.org | Highly conserved sequence across species. redalyc.org |
| Glycocyamine Kinase (GK) | Glycocyamine | Some polychaete worms. biologists.com | |
| Lombricine Kinase (LK) | Lombricine | Earthworms (Oligochaetes). biologists.com | |
| Taurocyamine Kinase (TK) | Taurocyamine | Some polychaete worms and sipunculids. biologists.com |
Evolutionary Divergence and Functional Adaptations in Diverse Organisms
The evolution of the creatine/phosphocreatine system represents a significant functional adaptation in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands. The emergence of phosphocreatine as the primary phosphagen in vertebrates is thought to offer a thermodynamic and functional improvement over other phosphagens like phosphoarginine. biologists.com The creatine kinase reaction is poised at a higher thermodynamic potential, allowing it to buffer ATP at a higher ATP/ADP ratio, which is crucial for the efficient functioning of various cellular processes. biologists.com
Functional adaptations are also evident in the tissue-specific expression and subcellular localization of creatine kinase isoforms. The early evolution of intracellular targeting of CK likely facilitated efficient energy transport in highly polarized cells, such as spermatozoa and choanocytes in sponges. nih.gov This spatial energy buffering capability was subsequently adapted for temporal ATP buffering and metabolic regulation in cells with high rates of aerobic metabolism. nih.gov
Furthermore, there is evidence of evolutionary divergence in the organization of the creatine biosynthesis pathway. In mammals, the synthesis of creatine is spatially separated from its primary site of use, with the initial step occurring in the kidneys and the final methylation in the liver, from where it is transported to tissues like muscle. nih.gov In contrast, fish appear to have both the synthesis and usage of creatine co-localized within the muscle tissue, suggesting a different organizational strategy for the creatine/phosphocreatine system in lower vertebrates. nih.gov This divergence in the metabolic pathway reflects the diverse physiological and environmental pressures that have shaped the evolution of this vital energy-buffering system.
Theoretical Frameworks and Computational Modeling of Phosphocreatine Bioenergetics
Kinetic Modeling of the Creatine (B1669601) Kinase Reaction and Energy Shuttle
Kinetic models have been instrumental in elucidating the dynamic behavior of the creatine kinase reaction and its role in the spatial and temporal buffering of cellular ATP levels. These models often employ a systems biology approach to integrate enzymatic reactions with metabolite diffusion across cellular compartments.
To capture the spatial heterogeneity of energy metabolism, researchers have developed multi-compartment models that typically distinguish between the mitochondrial and cytosolic spaces. nih.govresearchgate.netnih.gov A common framework includes the mitochondrial intermembrane space, where mitochondrial creatine kinase (Mi-CK) is located, and the cytosol, which contains isoforms like muscle-type creatine kinase (MM-CK). nih.govresearchgate.net
These models incorporate key biochemical processes:
ATP synthesis: Primarily through oxidative phosphorylation in the mitochondria. nih.gov
ATP consumption: By various ATPases in the cytosol, for example, during muscle contraction. nih.gov
Creatine Kinase Reactions: The reversible transfer of a phosphoryl group from ATP to creatine, catalyzed by CK isoforms in both the mitochondria and cytosol. nih.govwikipedia.org
Metabolite Diffusion: The movement of ATP, ADP, phosphocreatine (B42189) (PCr), and creatine (Cr) between these compartments. nih.gov
The dynamic behavior of this system is described by a set of differential equations that account for the rates of these reactions and transport processes. The kinetic parameters for these models are often derived from experimental measurements on isolated enzymes and organelles. nih.gov
Below is a table of representative kinetic parameters used in a computational model of the compartmentalized creatine kinase system.
| Parameter | Description | Value |
| Vmax_MiCK_fwd | Maximum forward velocity of Mi-CK | 2.0 mM/s |
| Vmax_MiCK_rev | Maximum reverse velocity of Mi-CK | 3.3 mM/s |
| Vmax_MMCK_fwd | Maximum forward velocity of MM-CK | 5.0 mM/s |
| Vmax_MMCK_rev | Maximum reverse velocity of MM-CK | 8.25 mM/s |
| Km_MiCK_ATP | Michaelis constant of Mi-CK for ATP | 0.06 mM |
| Km_MiCK_Cr | Michaelis constant of Mi-CK for Creatine | 2.5 mM |
| Km_MMCK_PCr | Michaelis constant of MM-CK for PCr | 2.0 mM |
| Km_MMCK_ADP | Michaelis constant of MM-CK for ADP | 0.015 mM |
This table is generated based on data available in the search results. The values are illustrative and can vary between different models and experimental conditions.
A key aspect of the phosphocreatine system is its proposed role as an "energy shuttle," facilitating the transport of high-energy phosphates from the mitochondria to sites of ATP utilization. nih.govplos.org This is particularly important in large, polar cells where simple diffusion of ATP may be limiting. nih.gov To investigate this, computational models integrate reaction kinetics with the diffusion of metabolites in cellular space. researchgate.net
These reaction-diffusion models mathematically describe how the concentrations of ATP, ADP, PCr, and Cr change over both time and space. They account for the enzymatic reactions of CK and the diffusion coefficients of the metabolites. researchgate.net Studies have shown that phosphocreatine has a higher diffusion coefficient than ATP in muscle cells, supporting its role as a mobile energy carrier. researchgate.net By simulating these integrated dynamics, researchers can explore the formation of spatial concentration gradients of these metabolites under different metabolic conditions, providing insights into the efficiency of the phosphocreatine shuttle. biorxiv.org
Thermodynamic Analysis of Phosphocreatine Hydrolysis and Coupled ATP Regeneration
The capacity of phosphocreatine to rapidly regenerate ATP is rooted in the thermodynamics of its high-energy phosphate (B84403) bond. Thermodynamic analysis provides a fundamental understanding of the energetic favorability of this crucial reaction.
The hydrolysis of phosphocreatine is a highly exergonic reaction, releasing a significant amount of free energy. This energy is harnessed to drive the endergonic synthesis of ATP from ADP. The standard free energy change (ΔG'°) for the hydrolysis of phosphocreatine is more negative than that of ATP hydrolysis, which is a key reason why the creatine kinase reaction favors ATP production in times of need. brainly.combrainly.com
The term "high-energy bond" refers to the large amount of free energy released upon hydrolysis, not the strength of the bond itself. wikipedia.org This release of energy is due to the products of the hydrolysis reaction having a lower energy state than the reactants. wikipedia.org
The following table summarizes the standard free energy of hydrolysis for phosphocreatine and related compounds.
| Reaction | Standard Free Energy Change (ΔG'°) |
| Phosphocreatine → Creatine + Pi | -43.0 kJ/mol brainly.combrainly.com |
| ATP → ADP + Pi | -30.5 kJ/mol brainly.combrainly.com |
| Phosphocreatine + ADP → Creatine + ATP | -12.5 kJ/mol brainly.combrainly.com |
Under physiological conditions, the actual free energy change (ΔG) can deviate from the standard values depending on the intracellular concentrations of reactants and products, temperature, pH, and ionic strength. mdpi.combionumbers.org Nevertheless, the fundamental thermodynamic advantage of phosphocreatine as a phosphate donor for ATP regeneration holds true.
The equilibrium of the creatine kinase reaction is sensitive to the intracellular environment, particularly pH and ionic strength (influenced by factors like free magnesium concentration). biologists.comresearchgate.net The apparent equilibrium constant (K'eq) of the CK reaction, and consequently the free energy change, is altered by changes in these parameters. nih.gov
For instance, a decrease in intracellular pH, as occurs during intense exercise due to lactic acid accumulation, shifts the creatine kinase equilibrium. researchgate.net Mathematical models have been developed to predict the K'eq of the creatine kinase reaction over a range of pH and free Mg2+ concentrations. biologists.com These models are crucial for accurately calculating cytosolic ADP concentrations and the true free energy of ATP hydrolysis (ΔGATP) under various physiological and pathological conditions. biologists.comnih.gov Understanding these influences is vital for a quantitative assessment of cellular bioenergetics. biologists.com
Systems Biology Approaches to Phosphocreatine Metabolism
Systems biology provides a powerful framework for understanding the complexity of phosphocreatine metabolism by integrating experimental data with computational modeling to analyze the entire network of interacting components. researchgate.net This approach considers the creatine kinase system not in isolation, but as a highly interconnected and regulated part of cellular bioenergetics. researchgate.netnih.gov
The phosphocreatine system is coordinated with a multitude of other cellular processes, including:
Glycolysis nih.govresearchgate.net
Oxidative phosphorylation nih.gov
Adenylate kinase system researchgate.net
Various ATPases researchgate.net
For example, by analyzing changes in the concentrations of phosphocreatine and ATP in different physiological and pathological states, such as in hypertrophied and failing hearts, researchers can gain insights into the regulation and dysregulation of cardiac bioenergetics. jacc.org
The table below presents typical concentrations of high-energy phosphates in human myocardium under different conditions, illustrating the kind of data used in systems biology analyses.
| Condition | Phosphocreatine (mmol/kg wet weight) | ATP (mmol/kg wet weight) | PCr/ATP Ratio |
| Healthy Volunteer | 8.82 ± 1.30 | 5.69 ± 1.02 | 1.59 ± 0.33 |
| Hypertensive Heart Disease | Normal | Normal | Normal |
| Aortic Stenosis | 6.3 ± 1.5 (Decreased by 28%) | 5.7 ± 1.0 (Constant) | Decreased |
| Dilated Cardiomyopathy | 4.3 ± 1.5 (Reduced by 51%) | 3.7 ± 0.8 (Reduced by 35%) | 1.08 (Reduced) |
This table is generated based on data from a study on human myocardium. jacc.org
By integrating such quantitative data into network models, systems biology approaches can reveal emergent properties of the phosphocreatine system, such as its role in metabolic signaling and its contribution to cellular robustness in the face of energetic challenges. nih.govresearchgate.net
Flux Balance Analysis for Metabolic Network Reconstruction
Flux Balance Analysis (FBA) is a computational method used to simulate metabolism in a genome-scale reconstruction of a metabolic network. While traditionally applied to microorganisms, the principles of FBA can be adapted to model specific mammalian metabolic systems like the phosphocreatine shuttle. This requires reconstructing a metabolic network that encompasses all relevant biochemical reactions involving phosphocreatine and associated energy pathways.
The core of FBA lies in the steady-state assumption, where the production rate of each internal metabolite is equal to its consumption rate. This constraint, combined with the stoichiometry of all reactions in the network, defines a space of possible metabolic flux distributions. An objective function, such as the maximization of ATP production or the minimization of metabolic adjustment, is then used to find a single, optimal flux distribution.
A reconstructed metabolic network for phosphocreatine bioenergetics would include key reactions compartmentalized within the cell, primarily between the mitochondria and the cytosol. The model would incorporate the transport of metabolites across the mitochondrial membrane and the enzymatic reactions catalyzed by different creatine kinase isoforms.
Table 1: Key Components of a Reconstructed Metabolic Network for Phosphocreatine FBA
| Component Type | Specific Element | Cellular Compartment | Role in the Network |
| Reaction | Mitochondrial Creatine Kinase (MtCK) | Mitochondrial Intermembrane Space | Catalyzes: ATP + Creatine ↔ Phosphocreatine + ADP |
| Myofibrillar Creatine Kinase (MM-CK) | Cytosol (Myofibrils) | Catalyzes: Phosphocreatine + ADP ↔ ATP + Creatine | |
| Oxidative Phosphorylation | Inner Mitochondrial Membrane | ATP Synthesis | |
| ATP Synthase | Inner Mitochondrial Membrane | ATP Synthesis | |
| Myofibrillar ATPase | Cytosol (Myofibrils) | ATP Hydrolysis for muscle contraction | |
| Transport | ADP/ATP Translocase (ANT) | Inner Mitochondrial Membrane | Exchanges mitochondrial ATP for cytosolic ADP |
| VDAC | Outer Mitochondrial Membrane | Transport of metabolites including ATP, ADP, Phosphocreatine | |
| Metabolite | Phosphocreatine (dipotassium) | Mitochondria, Cytosol | High-energy phosphate carrier |
| Creatine | Mitochondria, Cytosol | Substrate for CK | |
| ATP | Mitochondria, Cytosol | Energy currency | |
| ADP | Mitochondria, Cytosol | Signal for energy demand | |
| Inorganic Phosphate (Pi) | Mitochondria, Cytosol | Product of ATP hydrolysis |
Integration of 'Omics' Data (e.g., Proteomics, Metabolomics) for Comprehensive System Understanding
To enhance the predictive power of computational models and gain a more holistic view of phosphocreatine bioenergetics, it is essential to integrate multi-omics data. Proteomics provides a snapshot of the abundance of key proteins (enzymes, transporters), while metabolomics quantifies the concentrations of small-molecule metabolites (like ATP, ADP, creatine, and phosphocreatine).
Integrating these datasets into metabolic models provides a more accurate and context-specific representation of the cellular state. For instance, proteomic data can be used to constrain the maximum flux (Vmax) of enzymatic reactions within an FBA model, making the simulation more physiologically relevant. Metabolomic data, in turn, can validate model predictions and reveal metabolic bottlenecks or shifts in pathway usage that are not apparent from genomic data alone.
A key application of this integrated approach is understanding the metabolic remodeling that occurs in response to altered creatine levels. Research in rodent models with overexpression of the creatine transporter has provided detailed proteomic and metabolomic insights into the consequences of elevated myocardial creatine. These studies reveal that while moderate increases in creatine can be protective, excessive accumulation leads to detrimental effects on cellular energy pathways. researchgate.net
Table 2: Integrated Proteomic and Metabolomic Changes in Myocardium with Elevated Creatine Levels
| Pathway | Observed Proteomic Changes | Observed Metabolomic Changes | Implication for Bioenergetics |
| Creatine Kinase System | ↑ Creatine Transporter | ↑ Total Creatine, ↑ Phosphocreatine | Enhanced energy buffering capacity. researchgate.net |
| Glycolysis | ↓ Glycolytic enzymes (e.g., Phosphofructokinase) | ↓ Glycolytic intermediates | Reduced glycolytic function and ATP production from glucose. researchgate.net |
| TCA Cycle | ↓ TCA cycle enzymes (e.g., Citrate Synthase) | ↓ TCA cycle intermediates | Impaired mitochondrial oxidative metabolism. researchgate.net |
| Fatty Acid Oxidation | ↓ Enzymes for beta-oxidation | ↑ Fatty acyl-carnitines | Reduced capacity to utilize fats for energy production. |
| Electron Transport Chain | ↓ Subunits of Complex I and IV | ↓ NAD+/NADH ratio | Decreased efficiency of oxidative phosphorylation. researchgate.net |
Data synthesized from studies on creatine transporter over-expressing mice. researchgate.net
This integrated multi-omics analysis reveals a complex feedback mechanism where the cellular machinery for ATP production is downregulated in the presence of excessively high creatine and phosphocreatine levels. researchgate.net This comprehensive understanding, derived from layering different 'omics' datasets, would be impossible to achieve through a single experimental approach. By incorporating such data, computational models of phosphocreatine bioenergetics can move beyond simple reaction networks to become powerful tools for predicting metabolic function in both health and disease. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing phosphocreatine dipotassium to ensure high purity and yield?
- Methodological Answer : Synthesis involves reacting creatine with phosphorylating agents (e.g., phosphorus oxychloride) under controlled pH (8.0–9.0) and temperature (4–10°C). Critical steps include stoichiometric optimization of creatine-to-phosphorylating agent ratios (1:1.2–1.5 molar ratio) and purification via recrystallization in ethanol-water mixtures. Characterization should include HPLC for purity (>98%) and NMR (³¹P/¹H) to confirm structural integrity .
Q. How should phosphocreatine dipotassium standards be prepared and validated for accurate quantification in biological samples?
- Methodological Answer : Prepare stock solutions in ultrapure water (avoiding buffers with phosphate interference). Validate via serial dilution (1–100 µM range) and calibration curves using spectrophotometry (λ = 210–220 nm for phosphate backbone detection) or enzymatic assays (e.g., creatine kinase-coupled reactions). Include reagent blanks and triplicate measurements to minimize matrix effects .
Q. What precautions are critical when handling phosphocreatine dipotassium in cellular assays to avoid degradation?
- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions. For working solutions, use ice-cold, phosphate-free buffers (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles. Monitor pH stability (6.8–7.4) and validate integrity via LC-MS post-experiment to detect hydrolysis products (e.g., free creatine) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in phosphocreatine dipotassium’s effects observed across in vitro vs. in vivo models?
- Methodological Answer :
- Variable Control : Standardize oxygen tension (e.g., hypoxia vs. normoxia) and cellular ATP demand (e.g., via metabolic inhibitors like oligomycin) .
- Pharmacokinetic Profiling : Measure tissue-specific bioavailability using isotopic labeling (³²P/¹³C) and microdialysis in vivo .
- Data Normalization : Normalize results to baseline ATP/ADP ratios and account for interspecies differences in creatine kinase isoforms .
Q. How can researchers design studies to elucidate phosphocreatine dipotassium’s role in mitochondrial energy transfer mechanisms?
- Methodological Answer :
- Respirometry : Use isolated mitochondria to measure oxygen consumption rates (OCR) with/without phosphocreatine, coupled with ADP titration. Compare outcomes in wild-type vs. TNAP (tissue-nonspecific alkaline phosphatase) knockout models .
- Fluorescent Probes : Employ genetically encoded sensors (e.g., ATEAM for ATP) in live-cell imaging to track real-time energy flux .
- Inhibitor Studies : Apply cyclocreatine (a creatine kinase inhibitor) to isolate phosphocreatine-specific effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in phosphocreatine dipotassium studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for robust error estimation .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., pH, temperature) in high-throughput screens .
- Meta-Analysis : Aggregate data from disparate studies using random-effects models to identify consensus trends .
Methodological Best Practices
-
Data Contradiction Analysis : When conflicting results arise, systematically evaluate:
- Purity : Verify compound integrity via elemental analysis and moisture content (Karl Fischer titration) .
- Assay Interference : Test for cross-reactivity with endogenous phosphates using spike-recovery experiments .
- Ethical Compliance : Ensure animal/cell models align with institutional guidelines for metabolic stress studies .
-
Resource Utilization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
